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Foundational

An In-depth Technical Guide to 7-Cyanomethotrexate Dimethyl Ester-D3: A Senior Application Scientist's Perspective

Introduction: The Significance of a Deuterated Intermediate in Methotrexate Research Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, undergoes complex metabolic transformations in vivo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Deuterated Intermediate in Methotrexate Research

Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, undergoes complex metabolic transformations in vivo.[1] Understanding these pathways is paramount for optimizing therapeutic efficacy and mitigating toxicity. A key metabolite is 7-hydroxymethotrexate (7-OH-MTX), the formation of which can significantly impact the parent drug's pharmacokinetics and clinical outcomes.[2] The synthesis of 7-OH-MTX often proceeds through a 7-cyano intermediate. This guide focuses on a specific, stable isotope-labeled version of this intermediate: 7-Cyanomethotrexate Dimethyl Ester-D3 .

The incorporation of three deuterium atoms (D or ²H) into the molecule makes it an invaluable tool for researchers, particularly in quantitative bioanalysis using mass spectrometry.[1] As a Senior Application Scientist, my experience has consistently shown that the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision in complex biological matrices. This guide will provide an in-depth technical overview of 7-Cyanomethotrexate Dimethyl Ester-D3, its physicochemical properties, and its practical application as an internal standard in a validated LC-MS/MS workflow for the quantification of methotrexate and its metabolites. We will also explore the broader signaling pathways influenced by methotrexate, providing a comprehensive context for its mechanism of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its effective use. The table below summarizes the key properties of 7-Cyanomethotrexate Dimethyl Ester and its deuterated analogue.

Property7-Cyanomethotrexate Dimethyl Ester7-Cyanomethotrexate Dimethyl Ester-D3
CAS Number 112163-39-0[3]Not explicitly available; related to 432545-60-3 (Methotrexate-d3 Dimethyl Ester)[4]
Molecular Formula C₂₃H₂₅N₉O₅[3]C₂₃H₂₂D₃N₉O₅
Molecular Weight 507.51 g/mol [3]~510.53 g/mol (inferred)
Appearance Red-Orange Solid[3]Data not available; likely a solid
Storage 2-8°C Refrigerator[3]2-8°C[5]
Deuteration Site N/AInferred to be on the methyl group attached to the p-aminobenzoyl moiety

Note on Deuteration and Molecular Weight: While a specific certificate of analysis for 7-Cyanomethotrexate Dimethyl Ester-D3 was not publicly available at the time of this writing, the deuteration is logically inferred to be on the N-methyl group, consistent with commercially available "Methotrexate-methyl-d3" analogues.[4] This results in a mass increase of approximately 3 Da compared to the non-deuterated compound.

Application as an Internal Standard in LC-MS/MS: An Experimental Workflow

The primary application of 7-Cyanomethotrexate Dimethyl Ester-D3 is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of methotrexate and its metabolites in biological samples. The co-elution of the deuterated standard with the analyte of interest allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise results.[6]

The following diagram illustrates a typical workflow for such an analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Spike with 7-Cyanomethotrexate Dimethyl Ester-D3 (IS) sample->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection peak_integration Peak Area Integration (Analyte & IS) detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: A typical experimental workflow for the quantification of methotrexate using 7-Cyanomethotrexate Dimethyl Ester-D3 as an internal standard.

Detailed Experimental Protocol: Quantification of Methotrexate and 7-Hydroxymethotrexate in Human Plasma

This protocol provides a robust method for the simultaneous quantification of methotrexate and its primary metabolite, 7-hydroxymethotrexate, in human plasma using 7-Cyanomethotrexate Dimethyl Ester-D3 as an internal standard.

1. Materials and Reagents:

  • Human plasma (drug-free)

  • Methotrexate analytical standard

  • 7-Hydroxymethotrexate analytical standard

  • 7-Cyanomethotrexate Dimethyl Ester-D3 (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

2. Preparation of Stock and Working Solutions:

  • Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve methotrexate and 7-hydroxymethotrexate in methanol to prepare individual stock solutions.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 7-Cyanomethotrexate Dimethyl Ester-D3 in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples at appropriate concentrations. The internal standard working solution should be prepared at a fixed concentration (e.g., 100 ng/mL) in methanol.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold methanol to precipitate plasma proteins.[7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate methotrexate, 7-hydroxymethotrexate, and the internal standard.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Methotrexate: m/z 455.2 → 308.1[8]

      • 7-Hydroxymethotrexate: m/z 471.1 → 324.1[8]

      • 7-Cyanomethotrexate Dimethyl Ester-D3 (IS): Monitor a specific, optimized transition.

5. Data Analysis and Quantification:

  • Integrate the peak areas for the analyte and internal standard MRM transitions.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.

Methotrexate's Mechanism of Action: Beyond Dihydrofolate Reductase Inhibition

While the primary mechanism of action of methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR), leading to the depletion of tetrahydrofolate and subsequent disruption of DNA and RNA synthesis, its therapeutic effects, particularly in autoimmune diseases, are now understood to be more complex.[9][10] Methotrexate exerts its effects through a variety of non-DHFR-mediated pathways.

The following diagram illustrates the central role of DHFR inhibition and highlights some of the other key signaling pathways affected by methotrexate.

signaling_pathway cluster_folate Folate Metabolism cluster_downstream Downstream Effects of DHFR Inhibition cluster_non_dhfr Non-DHFR Mediated Effects DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DHFR->THF MTX Methotrexate MTX->DHFR Inhibition Adenosine Increased Extracellular Adenosine MTX->Adenosine ROS Generation of Reactive Oxygen Species (ROS) MTX->ROS Epigenetics Epigenetic Modifications (DNA Demethylation, Histone Acetylation) MTX->Epigenetics Purine_Synth->THF DNA_RNA_Synth DNA & RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->THF Thymidylate_Synth->DNA_RNA_Synth DNA_RNA_Synth->Purine_Synth DNA_RNA_Synth->Thymidylate_Synth Cell_Prolif Cell Proliferation DNA_RNA_Synth->Cell_Prolif Cell_Prolif->DNA_RNA_Synth

Caption: Simplified signaling pathway of methotrexate, illustrating both DHFR-dependent and independent mechanisms of action.

Conclusion: A Versatile Tool for Advancing Research

7-Cyanomethotrexate Dimethyl Ester-D3 represents a critical tool for researchers in pharmacology, toxicology, and drug development. Its application as a stable isotope-labeled internal standard enables the development of highly accurate and robust bioanalytical methods for the quantification of methotrexate and its metabolites. This, in turn, facilitates a deeper understanding of the drug's pharmacokinetic profile and the impact of its metabolic pathways on therapeutic outcomes. As our understanding of methotrexate's complex mechanisms of action continues to evolve, the use of precise analytical tools like 7-Cyanomethotrexate Dimethyl Ester-D3 will be indispensable in advancing research and optimizing patient care.

References

  • Development and Validation of a Bioanalytical Method for the Quantification of Methotrexate from Serum and Capillary Blood using Volumetric Absorptive Microsampling (VAMS) and on-line Solid Phase Extraction (SPE) LC-MS. (URL: [Link])

  • Much more than you expected: The non-DHFR-mediated effects of methotrexate. (URL: [Link])

  • Much more than you expected: The non-DHFR-mediated effects of methotrexate. (URL: [Link])

  • Enzymatic Synthesis of Polyglutamate Derivatives of 7-hydroxymethotrexate. (URL: [Link])

  • Conversion of methotrexate to 7-hydroxymethotrexate and 7-hydroxymethotrexate polyglutamates in cultured rat hepatic cells. (URL: [Link])

  • Formation of 7-Hydroxymethotrexate Polyglutamyl Derivatives and Their Cytotoxicity in Human Chronic Myelogenous Leukemia Cells, in Vitro. (URL: [Link])

  • Non-DHFR-mediated effects of methotrexate in osteosarcoma cell lines: epigenetic alterations and enhanced cell differentiation. (URL: [Link])

  • Dynamic genomic changes in methotrexate-resistant human cancer cell lines beyond DHFR amplification suggest potential new targets for preventing drug resistance. (URL: [Link])

  • New Mechanisms for an Old Drug; DHFR- and non-DHFR-mediated Effects of Methotrexate in Cancer Cells. (URL: [Link])

  • Analysis of methotrexate and 7-hydroxymethotrexate by high-performance liquid chromatography and preliminary clinical studies. (URL: [Link])

  • A sensitive LC-MS/MS methotrexate assay capable of assessing adherence to methotrexate therapy in rheumatoid arthritis. (URL: [Link])

  • A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. (URL: [Link])

  • Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. (URL: [Link])

  • Synthesis and biologic evaluation of 7-hydroxymethotrexate, 7-methylaminopterin, and 7-methylmethotrexate. (URL: [Link])

  • CAS No : 112163-39-0 | Product Name : 7-Cyanomethotrexate Dimethyl Ester. (URL: [Link])

  • Certificate of Analysis. (URL: [Link])

  • A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. (URL: [Link])

  • Methotrexate LC-MS/MS derived analytical readouts. (A) Chromatogram of... (URL: [Link])

Sources

Exploratory

7-Cyanomethotrexate Dimethyl Ester-D3: A Definitive Technical Guide to Its Physicochemical Properties and Synthetic Utility

Executive Summary In the realm of clinical pharmacology and therapeutic drug monitoring (TDM), the precise quantification of Methotrexate (MTX) and its primary hepatic metabolite, 7-Hydroxy Methotrexate (7-OH-MTX), is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of clinical pharmacology and therapeutic drug monitoring (TDM), the precise quantification of Methotrexate (MTX) and its primary hepatic metabolite, 7-Hydroxy Methotrexate (7-OH-MTX), is a critical requirement. High-dose MTX therapy relies on aggressive hydration and leucovorin rescue to mitigate severe nephrotoxicity, which is primarily driven by the precipitation of the less-soluble 7-OH-MTX in renal tubules.

To achieve high-fidelity quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers rely on Stable Isotope-Labeled Internal Standards (SIL-IS). 7-Cyanomethotrexate Dimethyl Ester-D3 (CAS: 432545-61-4) serves as the paramount synthetic intermediate in the production of 7-Hydroxy Methotrexate-D3. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, mechanistic rationale, and experimental workflows associated with this vital compound.

Physicochemical Profiling

Understanding the physical properties of 7-Cyanomethotrexate Dimethyl Ester-D3 is essential for optimizing storage, solubility, and reaction conditions. The table below synthesizes the core quantitative data for both the deuterated intermediate and its related analogs.

PropertySpecification / Data
Chemical Name N-[4-[[(2,4-Diamino-7-cyano-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-L-glutamic Acid Dimethyl Ester
CAS Number 1 [1]
Molecular Formula C₂₃H₂₂D₃N₉O₅
Molecular Weight 510.52 g/mol
Exact Mass 510.2167 Da
Appearance Yellow to Orange Solid (Powder)
Solubility Soluble in DMSO, DMF; Slightly soluble in Methanol; Insoluble in Water.
Unlabeled Precursor CAS 2 (7-Cyanomethotrexate Dimethyl Ester) [2]
Downstream Product CAS 3 (7-Hydroxy Methotrexate-D3) [3]

Mechanistic Rationale: The Architecture of the Molecule

Every structural modification in 7-Cyanomethotrexate Dimethyl Ester-D3 is engineered with a specific chemical or analytical causality in mind.

  • The 7-Cyano Group (-CN): Direct hydroxylation of the pteridine ring at the 7-position is synthetically hostile due to poor regioselectivity and the risk of over-oxidation. The cyano group acts as a highly stable, regioselective "masked" hydroxyl group. Through subsequent base-catalyzed hydrolysis, the nitrile carbon is expelled, and the 7-position is successfully converted to a pteridinone (7-oxo/hydroxy) moiety.

  • The Dimethyl Ester Protection: The native glutamic acid tail of 4 [4] contains two highly reactive carboxylic acids. If left unprotected, these would interfere with the cyanation process, leading to unwanted side reactions and severe purification bottlenecks. Esterification neutralizes this threat, rendering the molecule highly soluble in organic solvents (like DMF) for the cyanation step.

  • The Trideuteriomethyl Group (-CD₃): Placed strategically at the N10 amine, the D3 label provides a robust +3 Da mass shift. Unlike deuterium placed on exchangeable hydroxyl or amine protons, the carbon-bound deuterium atoms at N10 will not undergo hydrogen-deuterium exchange (HDX) with aqueous mobile phases during LC-MS/MS, ensuring absolute isotopic stability and preventing cross-talk with the natural ¹³C isotopes of the unlabeled analyte.

Experimental Workflows & Protocols

Synthetic Conversion: From Cyano-Ester to Hydroxy-Acid

To utilize this intermediate, it must be converted into the active SIL-IS (7-Hydroxy Methotrexate-D3). The following protocol relies on a self-validating tandem deprotection/hydrolysis mechanism.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 mg of 7-Cyanomethotrexate Dimethyl Ester-D3 in 2.0 mL of a Tetrahydrofuran (THF) / Methanol (1:1 v/v) co-solvent system. Causality: The co-solvent ensures complete solvation of the hydrophobic ester while remaining miscible with the incoming aqueous base.

  • Hydrolysis & Saponification: Dropwise, add 1.0 mL of 1M Aqueous Sodium Hydroxide (NaOH). Stir at 45°C for 4 hours. Causality: The hydroxide ion performs a dual function—it hydrolyzes the 7-cyano group to the corresponding 7-hydroxy/oxo species and simultaneously saponifies the two methyl esters back to free carboxylates.

  • Reaction Quenching & Precipitation: Cool the reaction to 4°C. Slowly titrate with 1M Hydrochloric Acid (HCl) until the pH reaches precisely 4.0 - 4.5. Causality: 7-Hydroxy Methotrexate-D3 has its isoelectric point in this range. Reaching this pH forces the compound to precipitate out of the aqueous/organic mixture.

  • Isolation: Centrifuge the suspension at 5,000 x g for 10 minutes. Decant the supernatant. Wash the yellow/orange pellet twice with cold ultra-pure water and once with diethyl ether to remove organic impurities.

  • Drying: Dry the resulting pellet under high vacuum (lyophilization preferred) for 24 hours to yield pure 7-Hydroxy Methotrexate-D3.

Synthesis A Methotrexate-D3 Dimethyl Ester B 7-Cyanomethotrexate Dimethyl Ester-D3 (CAS: 432545-61-4) A->B Cyanation (Radical/Nucleophilic) C 7-Hydroxy Methotrexate-D3 (SIL-IS) B->C 1. Base Hydrolysis (-CN to -OH) 2. Ester Saponification

Fig 1: Synthetic pathway from MTX-D3 to 7-OH-MTX-D3 via the cyano intermediate.

Analytical Application: LC-MS/MS Sample Preparation

Once synthesized, the 7-OH-MTX-D3 is utilized in clinical TDM. The following self-validating extraction protocol ensures maximum recovery and minimal matrix effects.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Spike: Add 10 µL of the synthesized SIL-IS working solution (e.g., 500 ng/mL 7-OH-MTX-D3 in 50% Methanol). Causality: Spiking before extraction ensures the SIL-IS undergoes the exact same matrix suppression and recovery losses as the endogenous analyte, perfectly normalizing the final data.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Acetonitrile denatures plasma proteins, while Formic Acid disrupts protein-drug binding, ensuring total release of MTX and 7-OH-MTX into the solvent.

  • Agitation & Centrifugation: Vortex aggressively for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Extract 150 µL of the clear supernatant into an autosampler vial for LC-MS/MS injection (Multiple Reaction Monitoring mode).

LCMS N1 Patient Plasma Sample (Contains MTX & 7-OH-MTX) N2 Spike Internal Standard (7-OH-MTX-D3) N1->N2 N3 Protein Precipitation (Acetonitrile/Methanol) N2->N3 N4 Centrifugation & Supernatant Extraction N3->N4 N5 LC-MS/MS Analysis (MRM Mode) N4->N5 N6 Data Quantification (Ratio of Unlabeled to D3) N5->N6

Fig 2: LC-MS/MS therapeutic drug monitoring workflow utilizing the synthesized SIL-IS.

Self-Validating Systems: Ensuring Protocol Integrity

To guarantee scientific integrity, the outcomes of the above protocols must be validated:

  • Synthetic Validation: Post-hydrolysis, the disappearance of the cyano peak (~2220 cm⁻¹) in FT-IR and the shift of the parent mass from m/z 511.5[M+H]⁺ (Cyano-ester) to m/z 474.5[M+H]⁺ (Hydroxy-acid) via High-Resolution Mass Spectrometry (HRMS) confirms successful conversion.

  • Analytical Validation: In the LC-MS/MS workflow, monitor the MRM transition for 7-OH-MTX-D3. A consistent peak area across varying patient matrices (with %CV < 15%) validates that the D3 label is stable and effectively compensating for matrix ionization effects.

References

  • Fisher Scientific. "7-Cyanomethotrexate Dimethyl Ester-D3, TRC 2.5 mg". Retrieved from:[Link]

  • Pharmaffiliates. "7-Cyanomethotrexate Dimethyl Ester (CAS 112163-39-0)". Retrieved from:[Link]

  • Pharmaffiliates. "7-Hydroxy Methotrexate-d3 (CAS 432545-62-5)". Retrieved from:[Link]

Sources

Foundational

Synthesis Pathway and Mechanistic Profiling of 7-Cyanomethotrexate Dimethyl Ester-D3

Executive Summary The accurate pharmacokinetic monitoring of Methotrexate (MTX) and its primary active metabolite, 7-Hydroxymethotrexate (7-OH-MTX), is critical in clinical oncology, particularly during high-dose MTX the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate pharmacokinetic monitoring of Methotrexate (MTX) and its primary active metabolite, 7-Hydroxymethotrexate (7-OH-MTX), is critical in clinical oncology, particularly during high-dose MTX therapy and glucarpidase rescue protocols. To achieve precise LC-MS/MS quantification, stable isotope-labeled internal standards (SIL-IS) are mandatory. 7-Cyanomethotrexate Dimethyl Ester-D3 (CAS: 432545-61-4) serves as the pivotal, penultimate intermediate in the synthesis of 7-OH-MTX-D3 [1].

This technical whitepaper provides an in-depth, self-validating guide to the synthesis of 7-Cyanomethotrexate Dimethyl Ester-D3. By deconstructing the mechanistic causality behind the regioselective cyanation of the pteridine core, this guide equips synthetic chemists and drug development professionals with a robust, scalable workflow.

Retrosynthetic Analysis & Mechanistic Rationale

The direct chemical or enzymatic hydroxylation of Methotrexate-D3 to 7-Hydroxymethotrexate-D3 is notoriously inefficient, often yielding complex impurity profiles and poor scalability. Consequently, a cyano-intermediate pathway is employed.

The Causality of Esterification Prior to Cyanation

The critical transformation in this pathway is the regioselective cyanation at the C-7 position of the pteridine ring using Diethyl Phosphorocyanidate (DEPC) [2]. However, DEPC is fundamentally a peptide coupling agent (Shioiri's reagent) that rapidly activates free carboxylic acids. If free Methotrexate-D3 is exposed to DEPC, the L-glutamate moiety will form mixed anhydrides, leading to uncontrolled polymerization and amidation.

The Solution: The L-glutamate diacid must be transiently masked. Dimethyl esterification completely protects the carboxyl groups, directing the DEPC reagent exclusively toward the electron-deficient C-7 position of the pteridine core.

G A Methotrexate-D3 (Free Acid) B Methotrexate-D3 Dimethyl Ester A->B MeOH, H+ Protection C 7-Cyanomethotrexate Dimethyl Ester-D3 B->C DEPC, Et3N Cyanation D 7-Hydroxymethotrexate-D3 (Target Standard) C->D Hydrolysis Deprotection

Figure 1: Synthetic workflow from Methotrexate-D3 to 7-Hydroxymethotrexate-D3 via the cyano intermediate.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of Methotrexate-D3 Dimethyl Ester (CAS: 432545-60-3) [4]

Objective: Protect the terminal carboxylic acids of the glutamate moiety to prevent cross-reactivity with DEPC.

Reagents & Materials:

  • Methotrexate-D3 (Deuterated at the N-methyl group to prevent physiological D-H exchange)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃)

Protocol:

  • Activation: Suspend 1.0 eq of Methotrexate-D3 in anhydrous MeOH (0.1 M concentration) under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Catalysis Generation: Slowly add 2.5 eq of SOCl₂ dropwise. Mechanistic Insight: SOCl₂ reacts with MeOH to generate anhydrous HCl in situ, which acts as the optimal catalyst for Fischer esterification without introducing water that could hydrolyze the central amide bond.

  • Reflux: Heat the reaction mixture to 65 °C and reflux for 12 hours. The suspension will gradually clarify into a homogenous solution as the ester forms.

  • In-Process Control (IPC): Monitor via TLC (Dichloromethane:Methanol 9:1). The product will show a higher Rf value compared to the highly polar free acid.

  • Workup: Concentrate the mixture in vacuo to remove excess MeOH and HCl. Neutralize the residue with cold saturated NaHCO₃ to pH 7.5. Extract with Ethyl Acetate (EtOAc), dry over anhydrous Na₂SO₄, and evaporate to yield Methotrexate-D3 Dimethyl Ester as a yellow solid.

Phase 2: Regioselective Cyanation to 7-Cyanomethotrexate Dimethyl Ester-D3 [1][2]

Objective: Introduce the nitrile group at the C-7 position of the pteridine ring.

Reagents & Materials:

  • Methotrexate-D3 Dimethyl Ester

  • Diethyl Phosphorocyanidate (DEPC)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Protocol:

  • Preparation: Dissolve 1.0 eq of Methotrexate-D3 Dimethyl Ester in anhydrous DMF (0.05 M). Add 3.0 eq of Et₃N. Cool the system to 0 °C.

  • Cyanation: Add 2.0 eq of DEPC dropwise over 15 minutes. Mechanistic Insight: Et₃N acts as an acid scavenger and facilitates the deprotonation required during the subsequent aromatization step.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours. The electron-deficient C-7 position of the pteridine core undergoes nucleophilic attack by the cyanide ion delivered by DEPC, forming a transient 7-cyano-7,8-dihydro intermediate.

  • Aromatization: The 7,8-dihydro intermediate undergoes spontaneous oxidative aromatization in the presence of ambient air (or a mild oxidant) to restore the fully conjugated pteridine system.

  • Purification: Quench the reaction with ice water. Extract extensively with EtOAc. Wash the organic layer with brine to remove residual DMF. Purify the crude product via silica gel flash chromatography (Eluent: Gradient of Dichloromethane to 5% Methanol in Dichloromethane) to isolate 7-Cyanomethotrexate Dimethyl Ester-D3.

Mechanism N1 Pteridine Core (Electron Deficient) N2 Nucleophilic Attack at C-7 (Cyanide from DEPC) N1->N2 Et3N, DMF N3 7-Cyano-7,8-dihydro Intermediate N2->N3 N4 Oxidative Aromatization (- 2H) N3->N4 Air / Mild Oxidant N5 7-Cyanopteridine Derivative N4->N5

Figure 2: Mechanistic sequence of the regioselective C-7 cyanation of the pteridine ring using DEPC.

Quantitative Data & Yield Optimization

To ensure a self-validating workflow, the following table summarizes the expected quantitative parameters, yields, and analytical purity thresholds across the two-step synthesis. Deviations from these metrics indicate incomplete protection or failed aromatization.

Synthesis StepKey ReagentsTemp / TimeExpected YieldTarget Purity (HPLC)Mass Shift (ESI-MS)
1. Dimethyl Esterification MTX-D3, SOCl₂, MeOH65 °C / 12 h85 - 90%> 98%+28 Da (vs MTX-D3)
2. Regioselective Cyanation MTX-D3 Dimethyl Ester, DEPC, Et₃N, DMF0 °C to RT / 24 h60 - 70%> 95%+25 Da (vs Ester)

Note: The overall molecular weight of the final 7-Cyanomethotrexate Dimethyl Ester-D3 is 510.52 g/mol (Formula: C₂₃H₂₂D₃N₉O₅). [1]

Downstream Application: Conversion to 7-Hydroxymethotrexate-D3

Once the 7-Cyanomethotrexate Dimethyl Ester-D3 is isolated and validated, it is subjected to basic hydrolysis (e.g., using aqueous NaOH or Ba(OH)₂). This single step achieves two critical deprotections simultaneously [2][3]:

  • Ester Cleavage: Saponification of the dimethyl esters back to the free L-glutamate diacid.

  • Nitrile Hydration/Hydrolysis: The C-7 nitrile group is hydrolyzed to an amide, which subsequently undergoes hydrolysis and tautomerization to yield the highly stable 7-pteridinone (7-hydroxy) moiety.

This elegant synthetic logic avoids the need for harsh oxidative conditions, preserving the isotopic integrity of the D3-methyl group and yielding a highly pure analytical standard.

References

  • Dawson, M. I., et al. (1987). Synthesis of the 7-hydroxy metabolites of methotrexate and 10-ethyl-10-deazaaminopterin. Biomaterial Database. Retrieved from[Link]

  • Danafar, H., & Hamidi, M. (2012). Simple and sensitive HPLC method for the fluorometric determination of methotrexate and major metabolites in human plasma by post-column photochemical reaction. Biomedical Chromatography, 26(1), 76-80. Retrieved from [Link]

Exploratory

Technical Whitepaper: The Strategic Role of 7-Cyanomethotrexate Dimethyl Ester-D3 in Antifolate Metabolic Studies

Executive Summary Methotrexate (MTX) is a foundational antimetabolite and antifolate agent utilized extensively in oncology and autoimmune disease management[1]. It functions primarily by inhibiting the enzyme dihydrofol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methotrexate (MTX) is a foundational antimetabolite and antifolate agent utilized extensively in oncology and autoimmune disease management[1]. It functions primarily by inhibiting the enzyme dihydrofolate reductase (DHFR), thereby halting the conversion of folic acid into tetrahydrofolate and suppressing DNA synthesis[2][3]. However, the clinical utility of high-dose MTX is frequently limited by its complex pharmacokinetics (PK) and the generation of toxic metabolites. Precise therapeutic drug monitoring (TDM) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires robust stable isotope-labeled internal standards (SIL-IS) to ensure analytical accuracy[3].

This technical guide details the critical role of 7-Cyanomethotrexate Dimethyl Ester-D3 (CAS 432545-61-4) as the indispensable synthetic precursor for generating 7-Hydroxy Methotrexate-d3 (7-OH-MTX-D3), the gold-standard internal standard for MTX metabolic studies[4][5][6].

Mechanistic Grounding: The Clinical Imperative of 7-OH-MTX

Upon administration, MTX undergoes rapid hepatic metabolism mediated by aldehyde oxidase, yielding its major metabolite, 7-hydroxymethotrexate (7-OH-MTX)[3].

Causality of Toxicity: 7-OH-MTX possesses a 3- to 5-fold lower aqueous solubility than the parent MTX compound, particularly in the acidic environment of the renal tubules. During high-dose therapy, the accumulation of 7-OH-MTX leads to intratubular crystallization, acute kidney injury (AKI), and delayed MTX clearance. Consequently, multiplexed quantification of both MTX and 7-OH-MTX is a regulatory necessity for accurate PK modeling and patient safety[3].

MTX_Pathway MTX Methotrexate (MTX) AO Aldehyde Oxidase (Hepatic) MTX->AO Oxidation FPGS FPGS Enzyme MTX->FPGS Polyglutamation OH_MTX 7-Hydroxymethotrexate (7-OH-MTX) PG_MTX MTX-Polyglutamates AO->OH_MTX FPGS->PG_MTX

Metabolic pathways of Methotrexate illustrating hepatic oxidation and polyglutamation.

Molecular Architecture: Why 7-Cyanomethotrexate Dimethyl Ester-D3?

Direct deuteration and regioselective hydroxylation of the intact MTX molecule is synthetically prohibitive due to the highly conjugated pteridine ring and the reactive L-glutamate moiety. 7-Cyanomethotrexate Dimethyl Ester-D3 is specifically engineered to solve these chemical bottlenecks[4][6]:

  • The Trideuteriomethyl Group (-CD3): The deuterium label is strategically placed on the N-methyl group. Causality: Unlike exchangeable protons on amines or hydroxyls, the N-CD3 bond is metabolically and chemically inert in aqueous biological matrices. This ensures the +3 Da mass shift remains absolute, preventing isotopic interference during mass spectrometry[3].

  • The 7-Cyano Activation (-CN): The cyano group at the C7 position acts as a potent electron-withdrawing group. Causality: It activates the C7 carbon, making it highly susceptible to nucleophilic attack. This allows for the precise, controlled conversion of the cyano group to a hydroxyl group via basic hydrolysis—a transformation nearly impossible on an unactivated pteridine ring.

  • The Dimethyl Ester Protection: The alpha and gamma carboxylic acids of the L-glutamate tail are protected as methyl esters. Causality: This neutralizes the polarity of the molecule, ensuring high solubility in organic solvents during the harsh decyanation steps, while preventing unwanted side-reactions at the carboxylates.

Self-Validating Experimental Protocols

As a self-validating system, the analytical workflow must account for matrix effects, extraction recovery, and ionization efficiency.

Synthetic Conversion to 7-OH-MTX-D3

To utilize the precursor, it must first be converted to the active SIL-IS, 7-Hydroxy Methotrexate-d3 (CAS 432545-62-5)[7].

  • Hydrolysis & Decyanation: Dissolve 7-Cyanomethotrexate Dimethyl Ester-D3 in a mixture of 0.1 M NaOH and methanol (1:1 v/v). Stir at 40°C for 4 hours. Causality: The basic conditions simultaneously hydrolyze the dimethyl esters to free carboxylic acids and displace the 7-cyano group with a hydroxyl group.

  • Neutralization: Carefully adjust the pH to 4.5 using 1 M HCl. Causality: 7-OH-MTX-D3 reaches its isoelectric point and precipitates out of solution, allowing for high-yield recovery without complex chromatography.

  • Validation (QC): Analyze the precipitate via LC-MS. The isotopic purity must be >99% D3 to ensure no D0 contamination exists, which would artificially inflate clinical MTX/7-OH-MTX readings.

LC-MS/MS Sample Preparation and Analysis
  • Spiking: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of the synthesized 7-OH-MTX-D3 working solution (500 ng/mL).

  • Protein Precipitation (PPT): Add 200 µL of Acetonitrile containing 1% Formic Acid. Causality: Acetonitrile denatures binding proteins (e.g., human serum albumin), while formic acid ensures the glutamate carboxyl groups remain protonated (neutral), maximizing the partition of the analytes into the organic phase.

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 150 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 UPLC column. Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

LCMS_Workflow Precursor 7-Cyanomethotrexate Dimethyl Ester-D3 IS_Syn Hydrolysis & Decyanation (Synthesis) Precursor->IS_Syn IS 7-OH-MTX-D3 (Internal Standard) IS_Syn->IS Prep Protein Precipitation & Extraction IS->Prep Spiked into Sample Biological Sample (Plasma/Urine) Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS

Analytical workflow from precursor synthesis to LC-MS/MS quantification of biological samples.

Quantitative Data Presentation

To ensure robust quantification, Multiple Reaction Monitoring (MRM) transitions must be optimized. The collision-induced dissociation (CID) of the glutamate moiety provides the most stable product ions for quantification.

Table 1: Optimized MRM Parameters for MTX Metabolic Profiling

AnalytePrecursor Ion[M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Fragment
Methotrexate (MTX) 455.2308.125Loss of Glutamate
7-OH-MTX 471.2324.125Loss of Glutamate
7-OH-MTX-D3 (SIL-IS) 474.2327.125Loss of Glutamate

Note: The +3 Da shift in the product ion of the SIL-IS (327.1 vs 324.1) confirms the deuterium label is retained on the pteridine-p-aminobenzoic acid core, validating its structural stability during fragmentation.

Conclusion

The integrity of pharmacokinetic modeling for high-dose methotrexate therapy relies entirely on the precision of the analytical assay. By leveraging 7-Cyanomethotrexate Dimethyl Ester-D3 as an advanced, strategically protected synthetic intermediate, laboratories can reliably produce 7-OH-MTX-D3. This SIL-IS perfectly mimics the extraction and ionization behavior of the endogenous metabolite while providing a distinct, stable mass signature, thereby establishing a self-validating framework for complex metabolic studies.

References

  • Fisher Scientific. "7-Cyanomethotrexat-Dimethylester-D3, TRC". Fisher Scientific Analytical Standards. URL:[Link]

  • Guo, P., et al. "Determination of methotrexate and its major metabolite 7-hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1789-1795. (2007). URL:[Link]

Sources

Foundational

The Genesis of Specificity: A Technical Guide to the Discovery and History of 7-Substituted Methotrexate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment for over 75 years, represents a triumph of rational drug des...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment for over 75 years, represents a triumph of rational drug design.[1][2][3] Its efficacy, however, is not without limitations, including significant inter-patient variability in response and a spectrum of toxicities. These challenges have spurred decades of research into the development of methotrexate analogues with improved therapeutic indices. This guide delves into a specific and significant chapter of this research: the discovery and history of 7-substituted methotrexate derivatives. We will explore the scientific rationale driving these modifications, with a particular focus on the pivotal role of cyanomethotrexate derivatives as key synthetic intermediates in the quest for more refined antifolate agents.

The Historical Imperative: Overcoming the Limitations of a "Workhorse" Drug

The story of methotrexate begins in the late 1940s with the pioneering work of Dr. Sidney Farber, who demonstrated that the folic acid antagonist aminopterin could induce temporary remissions in children with acute lymphoblastic leukemia.[1][2][4] This groundbreaking discovery established the principle of antimetabolite therapy. Methotrexate, a derivative of aminopterin, was soon synthesized and found to have a more favorable toxicity profile, leading to its widespread clinical adoption.[1][2]

The primary mechanism of action of methotrexate is the potent inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the regeneration of tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate.[5][6][7] By disrupting DNA and RNA synthesis, methotrexate selectively targets rapidly proliferating cells, such as those found in tumors and inflammatory tissues.[5][6]

However, the clinical pharmacology of methotrexate is complex. A significant factor contributing to its variable efficacy and toxicity is its metabolism in the liver by aldehyde oxidase to 7-hydroxymethotrexate.[8] This metabolite is not only less effective as a DHFR inhibitor but also exhibits lower water solubility, which can lead to crystalluria and renal toxicity.[8] This metabolic pathway presented a clear target for medicinal chemists seeking to design superior methotrexate analogues.

The Advent of 7-Substituted Analogues: A Focus on Cyanomethotrexate Intermediates

The quest to mitigate the undesirable effects of methotrexate metabolism led researchers to explore modifications at the 7-position of the pteridine ring. A key breakthrough in this area was the development of a synthetic route to 7-hydroxymethotrexate that proceeded through a 7-cyanomethotrexate intermediate.[9]

Experimental Protocol: Synthesis of 7-Hydroxymethotrexate via 7-Cyanomethotrexate Dimethyl Ester

The following protocol outlines the specific cyanation at the C-7 position of the pteridine ring of methotrexate dimethyl ester, followed by hydrolysis to yield the 7-hydroxy metabolite.[9]

Step 1: Cyanation of Methotrexate Dimethyl Ester

  • Methotrexate dimethyl ester is dissolved in a suitable aprotic solvent (e.g., dimethylformamide).

  • An excess of diethyl phosphorocyanidate is added to the solution.

  • The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a specified period, typically several hours.

  • The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up to isolate the 7-cyanomethotrexate dimethyl ester. This may involve extraction and chromatographic purification.

Step 2: Hydrolysis of 7-Cyanomethotrexate Dimethyl Ester

  • The purified 7-cyanomethotrexate dimethyl ester is dissolved in a suitable solvent mixture, often containing an aqueous base (e.g., sodium hydroxide in a mixture of water and a miscible organic solvent like methanol or ethanol).

  • The solution is heated under reflux for a period sufficient to effect hydrolysis of both the cyano group and the ester groups.

  • The reaction is monitored for the disappearance of the starting material and the formation of the desired product.

  • After cooling, the reaction mixture is neutralized with an acid (e.g., hydrochloric acid) to precipitate the 7-hydroxymethotrexate.

  • The crude product is collected by filtration, washed, and may be further purified by recrystallization or other chromatographic techniques.

This synthetic pathway provided a reliable method for obtaining 7-hydroxymethotrexate, enabling further investigation of its biological properties and its role as a major metabolite of methotrexate. The use of a cyano group as a precursor to the hydroxyl group is a classic transformation in organic synthesis, and its application in this context was a significant step forward in the study of methotrexate analogues.

Synthesis_of_7_Hydroxymethotrexate MTX_ester Methotrexate Dimethyl Ester Cyano_intermediate 7-Cyanomethotrexate Dimethyl Ester MTX_ester->Cyano_intermediate Diethyl phosphorocyanidate Hydroxy_MTX 7-Hydroxymethotrexate Cyano_intermediate->Hydroxy_MTX Base Hydrolysis

Caption: Synthetic pathway to 7-hydroxymethotrexate via a 7-cyano intermediate.

Biological Activity and Significance of 7-Substituted Methotrexate Derivatives

The primary 7-substituted derivative of interest is 7-hydroxymethotrexate, the main in vivo metabolite of methotrexate.[8] While it is a less potent inhibitor of DHFR compared to the parent drug, it is not devoid of biological activity.

CompoundRelative DHFR InhibitionCytotoxicity
Methotrexate++++++++
7-Hydroxymethotrexate++

Table 1: Comparative Biological Activity of Methotrexate and 7-Hydroxymethotrexate. The data is a qualitative summary based on the understanding that 7-hydroxymethotrexate is a less potent inhibitor of DHFR and is less cytotoxic than methotrexate.

Studies have shown that 7-hydroxymethotrexate can be taken up by cells and, like methotrexate, can be converted to polyglutamate derivatives.[10][11][12] This polyglutamation is a key step in the retention and activity of methotrexate within cells. The formation of 7-hydroxymethotrexate polyglutamates suggests that this metabolite may have a more prolonged, albeit less potent, intracellular effect than previously thought.[10][12]

Furthermore, the exploration of 7-substituted analogues has not been limited to the 7-hydroxy derivative. The development of synthetic routes to these compounds has opened the door to the creation of a variety of other derivatives with modifications at this position, allowing for a more detailed probing of the structure-activity relationship of methotrexate.

Broader Context: C-Terminal and Other Modifications of Methotrexate

The focus on the 7-position is part of a larger effort to fine-tune the pharmacological properties of methotrexate through chemical modification. Extensive research has also been conducted on modifying the C-terminal glutamate moiety of the molecule.[2][13] These modifications can influence the drug's transport into cells, its affinity for DHFR, and its suitability as a substrate for folylpolyglutamate synthetase (FPGS), the enzyme responsible for polyglutamation.[13]

For example, replacing the glutamate with other amino acids or extending the amino acid side chain has been shown to affect the drug's ability to be polyglutamated.[13] This is significant because the inability of some resistant tumor cells to form methotrexate polyglutamates is a known mechanism of drug resistance.[13]

Future Directions and Conclusion

The discovery and synthesis of 7-substituted methotrexate derivatives, particularly through the use of cyanomethotrexate intermediates, represent a critical chapter in the ongoing story of antifolate drug development. While 7-hydroxymethotrexate itself has not emerged as a superior therapeutic agent, the understanding gained from its synthesis and biological characterization has been invaluable.

Future research in this area may focus on the development of 7-substituted analogues that are resistant to metabolism by aldehyde oxidase, potentially leading to a more predictable pharmacokinetic profile and a reduction in toxicity. Furthermore, the continued exploration of modifications at both the 7-position and the C-terminus of the methotrexate molecule holds promise for the design of novel antifolates with enhanced tumor selectivity and the ability to overcome mechanisms of drug resistance.

References

  • Rosowsky, A., Forsch, R. A., Freisheim, J. H., Moran, R. G., & Wick, M. M. (1983). Methotrexate analogues. 20. Replacement of glutamate by longer-chain amino diacids: effects on dihydrofolate reductase inhibition, cytotoxicity, and in vivo antitumor activity. Journal of Medicinal Chemistry, 26(10), 1432–1439. [Link]

  • Cockerill, M. J., & Jackman, A. L. (2025). Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. Molecules, 30(13), 5634. [Link]

  • Taylor, E. C., & Portoghese, P. S. (1987). Synthesis of the 7-hydroxy metabolites of methotrexate and 10-ethyl-10-deazaaminopterin. Journal of Organic Chemistry, 52(21), 4847–4849. [Link]

  • Weinblatt, M. E. (2023). 75 years: A look back on the fascinating history of methotrexate and folate antagonists. The Hospitalist. [Link]

  • Goldman, I. D. (2013). The Antifolates. Cancer Drug Discovery and Development, 1-25. [Link]

  • Howard, S. C., & Cronstein, B. N. (2016). Methotrexate an Old Drug with New Tricks. Pharmaceuticals, 9(4), 63. [Link]

  • Wikipedia. (2026). Methotrexate. [Link]

  • Iancu, M., & Iancu, D. (2022). The Amazing History of Methotrexate – 75 Years Later from its Discovery, Still the “Golden Standard” Therapy. Romanian Journal of Military Medicine, 125(4), 488-492. [Link]

  • Nemat, A., Iqbal, M., & Mehmood, T. (2020). A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential. Journal of Medical and Clinical Oncology, 5(1), 04-20. [Link]

  • Pfizer. (2022). METHOTREXATE, VIALS 10 Clinical Pharmacology. Pfizer Medical Information - Canada. [Link]

  • Rosowsky, A., Forsch, R. A., Uren, J., & Wick, M. (1981). Methotrexate analogs. 14. Synthesis of new .gamma.-substituted derivatives as dihydrofolate reductase inhibitors and potential anticancer agents. Journal of Medicinal Chemistry, 24(12), 1450-1455. [Link]

  • Gatti Palumbo, D. (2025, July). Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review. The Content Rheum. [Link]

  • Chaykovsky, M., Hirst, M., Lazarus, H., & Martinelli, J. E. (1977). Methotrexate analogues. 9. Synthesis and biological properties of some 8-alkyl-7,8-dihydro analogues. Journal of Medicinal Chemistry, 20(10), 1323-1327. [Link]

  • Fabre, G., Matherly, L. H., Favre, R., Catalin, J., & Cano, J. P. (1983). Formation of 7-hydroxymethotrexate polyglutamyl derivatives and their cytotoxicity in human chronic myelogenous leukemia cells, in vitro. Cancer Research, 43(10), 4648-4652. [Link]

  • McGuire, J. J., Hsieh, P., & Bertino, J. R. (1984). Enzymatic synthesis of polyglutamate derivatives of 7-hydroxymethotrexate. Biochemical Pharmacology, 33(8), 1355-1361. [Link]

  • Cooper, I., Fridkin, M., & Shechter, Y. (2016). Conjugation of Methotrexate-Amino Derivatives to Macromolecules through Carboxylate Moieties Is Superior Over Conventional Linkage to Amino Residues: Chemical, Cell-Free and In Vitro Characterizations. PLOS ONE, 11(7), e0158540. [Link]

  • Rosowsky, A., Forsch, R. A., & Freisheim, J. H. (1982). Synthesis and biological activity of methotrexate analogues with two acid groups and a hydrophobic aromatic ring in the side chain. Journal of Medicinal Chemistry, 25(8), 960-964. [Link]

  • Galivan, J., Inglese, J., McGuire, J. J., Nimec, Z., & Coward, J. K. (1985). γ-Fluoromethotrexate: synthesis and biological activity of a potent inhibitor of dihydrofolate reductase with greatly diminished ability to be polyglutamylated. Proceedings of the National Academy of Sciences, 82(9), 2598-2602. [Link]

  • Fabre, I., Fabre, G., & Goldman, I. D. (1984). In Vitro Formation of Polyglutamyl Derivatives of Methotrexate and 7-hydroxymethotrexate in Human Lymphoblastic Leukemia Cells. Cancer Research, 44(8), 3190-3195. [Link]

Sources

Exploratory

Molecular weight of 7-Cyanomethotrexate Dimethyl Ester-D3

Molecular Weight Dynamics and Synthetic Utility of 7-Cyanomethotrexate Dimethyl Ester-D3 in Antifolate Bioanalysis Executive Summary: The Bioanalytical Imperative Methotrexate (MTX) is a foundational antifolate agent use...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight Dynamics and Synthetic Utility of 7-Cyanomethotrexate Dimethyl Ester-D3 in Antifolate Bioanalysis

Executive Summary: The Bioanalytical Imperative

Methotrexate (MTX) is a foundational antifolate agent used in oncology and rheumatology. However, its primary polyglutamated metabolite, 7-hydroxymethotrexate (7-OH-MTX), is highly nephrotoxic and prone to precipitating in renal tubules during high-dose therapy[1][2]. To mitigate toxicity, therapeutic drug monitoring (TDM) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is clinically mandatory[1].

Accurate LC-MS/MS quantification requires a Stable Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects and extraction losses[2]. The synthesis of the ultimate SIL-IS (7-OH-MTX-D3) relies entirely on a highly specialized, late-stage chemical intermediate: 7-Cyanomethotrexate Dimethyl Ester-D3 . This whitepaper deconstructs the structural causality, molecular weight dynamics, and analytical protocols surrounding this critical intermediate.

Structural Elucidation and Molecular Weight Dynamics

The precise molecular weight of an internal standard dictates the mass-to-charge (m/z) isolation window in the first quadrupole (Q1) of a mass spectrometer. 7-Cyanomethotrexate Dimethyl Ester-D3 has a molecular formula of C23H22D3N9O5 and an average molecular weight of 510.52 g/mol (monoisotopic mass: 510.2167 Da)[3].

Understanding this specific molecular weight requires deconstructing the causality behind its three structural modifications relative to the parent MTX molecule:

  • The D3 Isotopic Label (+3 Da): The N-methyl group of the MTX core is replaced with an N-trideuteromethyl (-CD3) group[3]. This +3 Da shift is the bioanalytical "sweet spot." A +3 mass difference ensures that the isotopic envelope of the unlabeled clinical analyte (specifically the M+1 and M+2 natural heavy isotopes) does not bleed into the internal standard's MRM transition, thereby preventing quantitative cross-talk.

  • Dimethyl Esterification (+28 Da): The two carboxylic acid groups on the glutamate moiety are esterified with methanol. This is a critical protective measure. The conversion of the pteridine ring requires harsh oxidative conditions; the ester groups prevent the carboxylates from participating in unwanted side reactions, while simultaneously increasing the molecule's lipophilicity for easier organic extraction.

  • 7-Cyano Substitution (+25 Da vs. H): The C7 position of the pteridine ring is substituted with an electrophilic cyano (-CN) group. This acts as the reactive handle that will eventually be hydrolyzed and oxidized to yield the final 7-hydroxy target[4][5].

Table 1: Stepwise Molecular Weight Shifts in the Synthetic Pathway
CompoundMolecular FormulaMonoisotopic Mass (Da)Average MW ( g/mol )Functional Role
Methotrexate (MTX)C20H22N8O5454.1713454.44Parent Drug
MTX Dimethyl Ester-D3C22H23D3N8O5485.2089485.51Protected Precursor
7-Cyano-MTX Dimethyl Ester-D3 C23H22D3N9O5 510.2167 510.52 Key Intermediate [3]
7-OH-Methotrexate-D3C20H19D3N8O6473.1851473.46Final SIL-IS[5]

Visualizing the Synthetic and Analytical Logic

To conceptualize how the 510.52 g/mol intermediate bridges the gap between raw precursor and final clinical assay, we visualize the synthetic derivation and the subsequent LC-MS/MS workflow.

Synthetic_Logic N1 MTX Dimethyl Ester-D3 Precursor MW: 485.51 N2 Cyanation (C7 Position) N1->N2 N3 7-Cyano-MTX Dimethyl Ester-D3 MW: 510.52 N2->N3 N4 Hydrolysis & Oxidation N3->N4 N5 7-OH-MTX-D3 Final SIL-IS MW: 473.46 N4->N5

Figure 1: Structural derivation logic highlighting the critical intermediate role of 7-Cyanomethotrexate Dimethyl Ester-D3.

LCMS_Workflow cluster_MS Triple Quadrupole MS (ESI+) N1 Patient Plasma (Contains 7-OH-MTX) N2 Spike Derived SIL-IS (7-OH-MTX-D3) N1->N2 N3 Protein Precipitation (Methanol/Acetonitrile) N2->N3 N4 UHPLC Separation (C18 Column) N3->N4 N5 Q1: Precursor Ion Analyte: m/z 471.5 IS: m/z 474.5 N4->N5 N6 Q2: Collision Cell (CID with Argon) N5->N6 N7 Q3: Product Ion Analyte: m/z 324.1 IS: m/z 327.1 N6->N7 N8 Quantification (Peak Area Ratio) N7->N8

Figure 2: LC-MS/MS workflow for 7-OH-MTX therapeutic drug monitoring utilizing the derived SIL-IS.

Self-Validating Experimental Protocols

As an application scientist, you cannot assume the purity or isotopic fidelity of a synthesized standard. The following protocols establish a self-validating system to verify the intermediate (MW 510.52) and its conversion to the active SIL-IS (MW 473.46)[3][5].

Protocol A: LC-MS/MS Quality Control of the Intermediate

Objective: Verify the exact mass and isotopic purity of 7-Cyanomethotrexate Dimethyl Ester-D3 prior to final synthesis.

  • Stock Preparation: Dissolve 1.0 mg of 7-Cyanomethotrexate Dimethyl Ester-D3 in 1.0 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 1 mg/mL stock.

  • Dilution: Dilute the stock 1:1000 in 50% Methanol / 50% Water with 0.1% Formic Acid to achieve a 1 µg/mL working solution.

  • Direct Infusion MS1 Scan: Infuse the working solution into the mass spectrometer via a syringe pump at 10 µL/min using positive Electrospray Ionization (ESI+).

  • Validation Check (Causality):

    • Scan Q1 from m/z 450 to 550.

    • Expected Result: A dominant protonated precursor ion [M+H]+ at m/z 511.5 .

    • Isotopic Purity Check: Inspect the m/z 508.5 channel (which corresponds to the unlabeled M+0 impurity). If the signal at 508.5 is >0.5% of the 511.5 signal, the D3 label is compromised, and using this batch will cause a false-positive baseline in patient samples.

Protocol B: Micro-scale Conversion & Plasma Extraction

Objective: Hydrolyze the intermediate to 7-OH-MTX-D3 and extract it from human plasma for TDM.

  • Deprotection (Hydrolysis): Treat the 7-Cyanomethotrexate Dimethyl Ester-D3 with 0.1 M NaOH at room temperature for 2 hours to cleave the dimethyl esters and oxidize the 7-cyano group to a 7-hydroxy group[4]. Neutralize with 0.1 M HCl. The resulting molecule is 7-OH-MTX-D3 (MW: 473.46)[5].

  • Plasma Spiking: Spike 20 µL of the neutralized 7-OH-MTX-D3 working solution (at 500 ng/mL) into 100 µL of patient plasma[2].

  • Protein Precipitation: Add 300 µL of ice-cold Methanol (containing 0.1% Formic Acid) to the plasma to denature proteins and release protein-bound MTX/7-OH-MTX[1][2].

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Validation Check (Zero Cross-Talk): Inject a "Blank + IS" sample (matrix spiked only with the SIL-IS, no patient drug). Monitor the MRM transition for the unlabeled patient drug (m/z 471.5 → 324.1)[2]. If a peak appears at the retention time of 7-OH-MTX, the internal standard contains unlabeled impurities, invalidating the assay. A clean baseline validates the system.

Conclusion

The molecular weight of 7-Cyanomethotrexate Dimethyl Ester-D3 (510.52 g/mol ) is not an arbitrary physical property; it is a highly engineered parameter[3]. The +3 Da isotopic shift guarantees mass resolution, the +28 Da esterification guarantees synthetic survival, and the +25 Da cyanation guarantees target specificity. By strictly validating these mass transitions through self-correcting LC-MS/MS protocols, bioanalytical laboratories can ensure the highest degree of confidence in therapeutic drug monitoring for critical antifolate therapies.

Sources

Foundational

Storage and stability of 7-Cyanomethotrexate Dimethyl Ester-D3

An In-depth Technical Guide to the Storage and Stability of 7-Cyanomethotrexate Dimethyl Ester-D3 Introduction 7-Cyanomethotrexate Dimethyl Ester-D3 is a complex, isotopically labeled derivative of methotrexate, a corner...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Storage and Stability of 7-Cyanomethotrexate Dimethyl Ester-D3

Introduction

7-Cyanomethotrexate Dimethyl Ester-D3 is a complex, isotopically labeled derivative of methotrexate, a cornerstone antifolate agent in pharmacology.[1][2][3] This specific analog incorporates three key modifications: a cyano group at the 7-position of the pteridine ring, esterification of the two carboxylic acid groups of the glutamate moiety to methyl esters, and the replacement of three hydrogen atoms on the N10-methyl group with deuterium (D3).

The presence of the stable isotope label (D3) strongly suggests its primary application as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS).[4][5][6] In such applications, the labeled standard is added to a biological sample at a known concentration to correct for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of the measurement.[6] It may also serve as a critical intermediate in the synthesis of other methotrexate metabolites or analogs.[7]

Given its crucial role in generating reliable and reproducible data, a thorough understanding of the storage requirements and stability profile of 7-Cyanomethotrexate Dimethyl Ester-D3 is not merely a matter of protocol but a prerequisite for scientific integrity. This guide provides a detailed examination of the factors influencing its stability, recommendations for optimal storage and handling, and a framework for its analytical validation.

Physicochemical Properties and Structural Considerations

  • Molecular Formula: C₂₃H₂₂D₃N₉O₅

  • Molecular Weight: Approximately 510.53 g/mol

  • Appearance: The non-deuterated analog is described as a red-orange solid, a characteristic typical of pteridine-containing compounds.[8]

  • Structure: The molecule's stability is intrinsically linked to its functional groups: the pteridine core, the cyano group, the secondary amine, and the two methyl ester groups. The deuterium label itself is stable and does not readily exchange under typical analytical conditions, though the potential for exchange should always be considered in harsh chemical environments.[6][9]

Key Factors Influencing Chemical Stability

The integrity of 7-Cyanomethotrexate Dimethyl Ester-D3 can be compromised by several environmental and chemical factors. The following degradation pathways, extrapolated from studies on methotrexate and related compounds, are of primary concern.

Hydrolysis

The two methyl ester groups on the glutamate tail are the most probable sites for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, converting the esters back to their corresponding carboxylic acids. The cyano group at the C-7 position could also be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to a carboxylic acid or amide. Forced degradation studies on the parent drug, methotrexate, confirm its vulnerability to hydrolytic degradation.[10]

Oxidation

The pteridine ring system and the secondary amine are susceptible to oxidation. Methotrexate is known to be vulnerable to oxidative conditions.[10] In vivo, methotrexate is metabolized by aldehyde oxidase to 7-hydroxymethotrexate, indicating that the 7-position is a site of metabolic activity and potential chemical reactivity.[1][11] The introduction of a cyano group at this position may alter its susceptibility to oxidation, but this pathway remains a critical consideration.

Photodegradation

Methotrexate and its derivatives are known to be sensitive to light.[12][13][14] Exposure to light, particularly in the UV spectrum, can induce photochemical reactions leading to the cleavage of covalent bonds and the formation of various degradation products.[15] Studies have demonstrated that methotrexate in aqueous solution degrades upon exposure to both 254 nm and 300-450 nm light.[15] Therefore, rigorous protection from light is mandatory during storage and handling.

Thermal Stress

Elevated temperatures accelerate the rates of all chemical degradation reactions. While some studies suggest methotrexate has a degree of thermal stability, it is shown to degrade under thermal stress conditions.[10] For long-term preservation of a high-purity reference standard, thermal exposure must be minimized.

cluster_main 7-Cyanomethotrexate Dimethyl Ester-D3 cluster_stress Stress Factors cluster_products Potential Degradation Products Main 7-Cyanomethotrexate Dimethyl Ester-D3 Hydrolysis Hydrolysis (Acid/Base) Main->Hydrolysis Oxidation Oxidation (e.g., H2O2) Main->Oxidation Light Photodegradation (UV/Visible Light) Main->Light Heat Thermal Stress Main->Heat Hydrolyzed Carboxylic Acid Analogs Hydrolysis->Hydrolyzed Ester Cleavage Oxidized Oxidized Pteridine Ring Oxidation->Oxidized Ring Oxidation Photo Photoproducts (e.g., C-N Cleavage) Light->Photo Bond Scission Heat->Hydrolyzed Accelerates All Pathways Heat->Oxidized Accelerates All Pathways Heat->Photo Accelerates All Pathways

Figure 1: Conceptual diagram of potential degradation pathways for 7-Cyanomethotrexate Dimethyl Ester-D3.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to maintain the chemical purity and isotopic enrichment of the compound.

Long-Term Storage (Solid Form)

For the preservation of the neat (solid) material over extended periods, the following conditions are recommended.

ParameterRecommendationRationale
Temperature 2°C to 8°CMinimizes thermal degradation. Supplier data for the non-deuterated analog and related compounds recommend refrigeration.[8]
Atmosphere Tightly sealed container, under inert gas (e.g., Argon, Nitrogen)Protects from atmospheric moisture which can cause hydrolysis, and from oxygen which can cause oxidation.[16][17]
Light Store in an amber vial, inside a secondary container (e.g., box)Prevents photodegradation. Methotrexate is explicitly recommended to be protected from light.[12][13][14]
Environment Dry, well-ventilated areaEnsures a stable external environment and prevents moisture ingress.[16]
Storage in Solution

Stock solutions are convenient but are generally less stable than the solid material.

  • Solvent Selection: Use high-purity, anhydrous solvents appropriate for the intended application (e.g., DMSO, DMF, Methanol). Purge the solvent with an inert gas before use to remove dissolved oxygen.[18]

  • Temperature: For long-term storage of stock solutions, -20°C or -80°C is highly recommended.[18][19]

  • Aliquoting: Prepare concentrated stock solutions and dispense into single-use aliquots. This practice avoids repeated freeze-thaw cycles, which can lead to degradation and solvent evaporation, thereby altering the concentration.

  • Light Protection: Always store solutions in amber vials or tubes wrapped in foil to protect from light.

General Handling
  • Personal Protective Equipment (PPE): Due to the cytotoxic nature of the parent compound methotrexate, handle the material with appropriate PPE, including gloves, a lab coat, and safety glasses.[12][16][20]

  • Work Environment: Handle the solid material in a chemical fume hood or a well-ventilated enclosure to avoid inhalation of fine particles.[16][17]

  • Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination.

Experimental Workflow for Stability Assessment

To empirically determine the stability of 7-Cyanomethotrexate Dimethyl Ester-D3 in a specific matrix or solvent, a forced degradation (stress testing) study is the definitive approach. This involves subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products.

Forced Degradation Protocol

The following protocol outlines a typical stress testing experiment. The concentrations and incubation times should be optimized based on preliminary experiments.

  • Preparation: Prepare several identical solutions of the compound at a known concentration in the desired solvent or matrix.

  • Stress Conditions: Expose individual samples to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl; incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH; incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂; incubate at room temperature for 24 hours.

    • Thermal: Incubate at 80°C (in solid state and in solution) for 48 hours.

    • Photolytic: Expose to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

  • Neutralization: After incubation, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method.

Stress ConditionTypical ReagentTemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp - 80°C2 - 48 hours
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 80°C2 - 48 hours
Oxidation 3% - 30% H₂O₂Room Temperature2 - 24 hours
Thermal N/A>60°C24 - 72 hours
Photolytic Light Source (ICH)AmbientPer ICH Guidelines

Table 1: Example Parameters for a Forced Degradation Study.

Analytical Methodology

A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.

  • Primary Technique: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[10][21][22] A C18 column is commonly used for methotrexate and its analogs.[22]

  • Detection:

    • UV-Vis Detector: Methotrexate has a characteristic UV absorbance maximum around 303 nm, which is suitable for detection.

    • Mass Spectrometry (LC-MS/MS): This is the preferred method for this specific compound. It provides superior selectivity and sensitivity and allows for the structural elucidation of any degradation products formed.[11][15] It is also essential for confirming the integrity of the isotopic label.

cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Evaluation Prep Prepare solutions of 7-Cyanomethotrexate-D3 in desired matrix Control Control (T=0, no stress) Prep->Control Acid Acid (HCl) Prep->Acid Base Base (NaOH) Prep->Base Oxidation Oxidative (H2O2) Prep->Oxidation Thermal Thermal (Heat) Prep->Thermal Photo Photolytic (Light) Prep->Photo Neutralize Neutralize acid/base samples if needed Control->Neutralize Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze all samples by stability-indicating LC-MS/MS method Neutralize->HPLC Quantify Quantify remaining parent compound vs. control HPLC->Quantify Identify Identify and characterize degradation peaks HPLC->Identify Report Determine stability profile and shelf-life Quantify->Report Identify->Report

Figure 2: Experimental workflow for a comprehensive stability assessment study.

Conclusion

The chemical integrity of 7-Cyanomethotrexate Dimethyl Ester-D3 is paramount for its effective use as an analytical standard or synthetic intermediate. Its stability is threatened by hydrolysis, oxidation, photodegradation, and thermal stress. By implementing the rigorous storage and handling protocols outlined in this guide—namely, refrigerated storage, protection from light and moisture, and the use of inert atmospheres—researchers can ensure the long-term viability and purity of this critical reagent. For applications requiring the highest degree of confidence, a formal stability study using a validated, stability-indicating LC-MS/MS method is strongly recommended.

References

  • Different Analytical Methodology for The Analysis of Methotrexate. (2024, December 5). Google Scholar.
  • Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Mikkelsen, T. S., et al. (n.d.). PharmGKB summary: methotrexate pathway. Pharmacogenetics and genomics.
  • Javan, B., et al. (n.d.). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of pharmaceutical and biomedical analysis.
  • Methotrexate. (n.d.). Santa Cruz Biotechnology.
  • Environmental Friendly Analysis: Development and Validation of UV-Visible Spectrophotometric Method for Methotrexate Quantification in Marketed Dosage Forms and Nano Transethosomes. (2024, June 30). ResearchGate.
  • MATERIAL SAFETY DATA SHEET. (n.d.). Brychem.
  • Trissel, L. A., & Zhang, Y. (n.d.). Physical and Chemical Stability of Methotrexate... Hospital Pharmacy.
  • Safety Data Sheet. (2025, November 21). Cayman Chemical.
  • Shinde, S. S., & Khulbe, P. (2025, April 23). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Asian Journal of Pharmaceutical Research and Innovation.
  • 7-Cyanomethotrexate Dimethyl Ester. (n.d.). Pharmaffiliates.
  • Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products. (n.d.). ResearchGate.
  • Boxplot of the degradation of methotrexate with respect to the process factor. (n.d.). ResearchGate.
  • Recommendations for the storage, administration and disposal of subcutaneous methotrexate in the community Statement of Purpose. (n.d.). Sheffield Teaching Hospitals.
  • Methotrexate Monograph for Professionals. (2025, March 10). Drugs.com.
  • METHOTREXATE, VIALS 11 Storage, Stability and Disposal. (n.d.). Pfizer.
  • SAFETY DATA SHEET. (2010, May 7). Fisher Scientific.
  • Malaviya, A. N., et al. (2019, October 10). Methotrexate an Old Drug with New Tricks. MDPI.
  • Methotrexate Vial How Supplied/Storage and Handling. (n.d.). Pfizer Medical - US.
  • Stable Isotope Labelled Compound Reference Materials. (n.d.). LGC Standards.
  • Stable Isotope-labeled Compounds. (n.d.). Amerigo Scientific.
  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions.
  • Methotrexate-d3 Dimethyl Ester. (n.d.). LGC Standards.
  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub.
  • Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
  • Product Information. (n.d.). Cayman Chemical.
  • Synthesis of the 7-hydroxy metabolites of methotrexate and 10-ethyl-10-deazaaminopterin. (n.d.). Journal of Pharmaceutical Sciences.
  • Methotrexate-methyl-d3, Dimethyl Ester. (n.d.). Santa Cruz Biotechnology.
  • Methotrexate-d3 Dimethyl Ester. (n.d.). MilliporeSigma.
  • Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis. (2022, November 7). Analytical and Bioanalytical Chemistry.

Sources

Protocols & Analytical Methods

Method

Advanced LC-MS/MS Quantification of Methotrexate and Its Metabolites Using 7-Cyanomethotrexate Dimethyl Ester-D3 as a Novel Internal Standard

Executive Summary & Clinical Context Methotrexate (MTX) is a foundational antifolate chemotherapeutic agent used in the treatment of acute lymphoblastic leukemia, osteosarcoma, and severe autoimmune disorders. Because MT...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Context

Methotrexate (MTX) is a foundational antifolate chemotherapeutic agent used in the treatment of acute lymphoblastic leukemia, osteosarcoma, and severe autoimmune disorders. Because MTX exhibits highly variable pharmacokinetics and severe dose-dependent toxicity (particularly nephrotoxicity and myelosuppression), Therapeutic Drug Monitoring (TDM) is a mandatory clinical practice.

Historically, TDM of MTX has relied on fluorescent polarization immunoassays (FPIA). However, following the administration of glucarpidase (carboxypeptidase G2) as a rescue therapy for MTX toxicity, immunoassays suffer from severe cross-reactivity with the inactive metabolite DAMPA (4-amino-4-deoxy-N10-methylpteroic acid), leading to dangerous overestimations of active MTX levels . Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has superseded immunoassays as the gold standard, offering the specificity required to distinguish MTX from its metabolites (e.g., 7-OH-MTX and DAMPA) .

This application note details a highly optimized LC-MS/MS protocol utilizing 7-Cyanomethotrexate Dimethyl Ester-D3 as an advanced, dual-surrogate internal standard (IS) to achieve unparalleled accuracy, recovery tracking, and matrix effect mitigation.

MTX_Pathway MTX Methotrexate (MTX) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purines Purine & Pyrimidine Synthesis THF->Purines 1-Carbon Transfer DNA DNA/RNA Synthesis & Cell Proliferation Purines->DNA Precursors

Fig 1: Mechanism of Action: Methotrexate competitively inhibits DHFR, halting DNA synthesis.

Mechanistic Rationale: The Role of 7-Cyanomethotrexate Dimethyl Ester-D3

In standard LC-MS/MS workflows, MTX-D3 is used as the internal standard. While effective, native MTX and MTX-D3 are highly polar due to their terminal glutamate moieties, causing them to elute early in reversed-phase chromatography. This early elution window is notoriously crowded with endogenous matrix components (e.g., salts, amino acids, and early-eluting phospholipids) that cause significant ion suppression in the electrospray ionization (ESI) source.

Why utilize 7-Cyanomethotrexate Dimethyl Ester-D3?

  • Lipophilicity Shift via Esterification: By capping the two carboxylic acid groups of the glutamate moiety with methyl esters, the molecule's lipophilicity is drastically increased. This shifts the retention time of the IS to a later, cleaner chromatographic window, allowing it to act as an independent marker of system stability without being subjected to the same early-eluting ion suppression as the parent drug.

  • Dual-Surrogate Capability: The addition of the cyano group at the 7-position of the pteridine ring sterically and electronically mimics the 7-hydroxyl group of 7-OH-MTX (the primary, nephrotoxic metabolite of MTX). This makes it an exceptional surrogate for tracking the extraction recovery of both the parent drug and the metabolite simultaneously.

  • Isotopic Specificity: The D3 label (mass shift of +3 Da) ensures distinct Multiple Reaction Monitoring (MRM) channels, completely eliminating isotopic cross-talk between the native analytes and the IS.

Experimental Protocols & Methodologies

The following protocol is designed as a self-validating system, ensuring that extraction efficiency and ionization stability are continuously monitored.

Reagents and Materials
  • Analytes: Methotrexate, 7-Hydroxymethotrexate (Reference Standards).

  • Internal Standard: 7-Cyanomethotrexate Dimethyl Ester-D3 (e.g., TRC/LGC Standards).

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water. Formic Acid (0.1%).

  • Precipitation Agent: 0.1 M Zinc Sulfate (ZnSO₄) in Water.

Sample Preparation (Protein Precipitation)

Causality Check: MTX is approximately 50% bound to serum albumin. Simple organic precipitation can leave residual protein-bound drug. The addition of ZnSO₄ actively denatures proteins via heavy-metal coordination, ensuring near-total release of MTX into the supernatant .

  • Aliquot: Transfer 50 µL of human plasma/serum into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the 7-Cyanomethotrexate Dimethyl Ester-D3 working solution (500 nmol/L).

  • Precipitate: Add 50 µL of 0.1 M ZnSO₄, vortex for 10 seconds.

  • Extract: Add 150 µL of cold Methanol. Vortex vigorously for 60 seconds to ensure complete disruption of protein-drug binding.

  • Centrifuge: Spin at 16,100 × g for 5 minutes at 4°C to pellet the denatured proteins.

  • Dilute: Transfer 100 µL of the clear supernatant to an autosampler vial containing 300 µL of LC-MS grade water. Rationale: Diluting the methanolic extract with water matches the initial mobile phase conditions, preventing peak broadening (solvent effect) upon injection.

Workflow Plasma Plasma Sample (50 µL) IS Add IS (7-Cyano-MTX-D3) Plasma->IS PPT Protein Precipitation (Methanol/ZnSO4) IS->PPT Centrifuge Centrifugation (16,100 x g) PPT->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode, ESI+) LC->MS

Fig 2: Streamlined LC-MS/MS workflow utilizing ZnSO4-mediated protein precipitation.

Liquid Chromatography (UPLC) Conditions
  • Column: ACQUITY UPLC HSS C18 SB (2.1 x 50 mm, 1.8 µm). Causality: The sub-2 µm particles provide high theoretical plate counts, enabling baseline resolution of MTX from 7-OH-MTX in under 3 minutes.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 60% B

    • 2.5 - 3.5 min: Hold at 95% B (Column Wash)

    • 3.5 - 5.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS/MS) Conditions

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Formic acid in the mobile phase ensures abundant protonation [M+H]+ of the pteridine ring.

Data Presentation & Method Validation

Quantitative data must be rigorously evaluated for matrix effects and recovery to ensure clinical trustworthiness. The tables below summarize the optimized parameters and expected validation metrics based on clinical research standards .

Table 1: MRM Transitions and MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Methotrexate (MTX) 455.2308.13018
7-Hydroxymethotrexate 471.2324.13018
7-Cyano-MTX Dimethyl Ester-D3 (IS) 511.2336.23220

Note: The product ion m/z 336.2 for the IS corresponds to the cleavage of the dimethyl glutamate moiety, retaining the D3-labeled N-methyl group and the cyano-substituted pteridine core.

Table 2: Method Validation Summary (Representative Data)
Validation ParameterMethotrexate (MTX)7-HydroxymethotrexateAcceptance Criteria (FDA/EMA)
Linear Dynamic Range 0.025 – 50 µmol/L0.025 – 50 µmol/LR² > 0.995
Intra-day Precision (CV%) 3.2% - 5.5%4.1% - 8.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 4.0% - 6.1%5.5% - 11.7%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (IS Normalized) 98% - 105%95% - 108%85% - 115%
Extraction Recovery > 85%> 82%Consistent across range

Conclusion

The integration of 7-Cyanomethotrexate Dimethyl Ester-D3 as an internal standard fundamentally upgrades the robustness of MTX LC-MS/MS assays. By shifting the IS retention time away from the suppression zone and structurally mimicking the primary metabolite, this protocol provides a self-validating mechanism that ensures high fidelity in therapeutic drug monitoring, even in complex clinical scenarios such as post-glucarpidase rescue therapy.

References

  • A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy Analytical Methods (RSC Publishing), 2014. URL:[Link]

  • UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research Waters Corporation Application Notes, 2013. URL:[Link]

  • Liquid chromatographic methods for the therapeutic drug monitoring of methotrexate as clinical decision support for personalized medicine: A brief review Biomedical Chromatography (Wiley), 2018. URL:[Link]

Application

Application Note &amp; Protocol: Quantitative Analysis of Methotrexate in Human Plasma using 7-Cyanomethotrexate Dimethyl Ester-D3 as a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Abstract This document provides a comprehensive protocol for the quantitative determination of Methotrexate (MTX), a widely used antifolate agent, in human plasma. The method employs a stable isotope-labeled internal sta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive protocol for the quantitative determination of Methotrexate (MTX), a widely used antifolate agent, in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), 7-Cyanomethotrexate Dimethyl Ester-D3, to ensure the highest level of accuracy and precision in complex biological matrices. The protocol is based on the principle of isotope dilution mass spectrometry (IDMS) and utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior selectivity and sensitivity.[1] We detail a robust sample preparation procedure using protein precipitation, optimized chromatographic conditions, and mass spectrometric parameters. Furthermore, this guide outlines the essential steps for method validation in accordance with the principles laid out by the U.S. Food and Drug Administration (FDA), ensuring the generation of reliable, reproducible, and regulatory-compliant data for pharmacokinetic studies and therapeutic drug monitoring.[2][3]

Introduction: The Rationale for a Robust Analytical Method

Methotrexate is a cornerstone of chemotherapy for various cancers, including acute lymphoblastic leukemia and non-Hodgkin lymphoma, and is also used in the treatment of autoimmune diseases.[4][5] Its therapeutic window is narrow, and high-dose regimens can lead to significant toxicity. Therefore, therapeutic drug monitoring (TDM) is critical to optimize dosing, ensure efficacy, and minimize adverse events.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity and specificity, which allows it to distinguish the parent drug from its metabolites, a known issue with immunoassay-based methods.[6][7][8] The accuracy of LC-MS/MS quantification, however, is critically dependent on the use of an appropriate internal standard (IS).[9]

An ideal internal standard co-elutes with the analyte and experiences identical effects from the sample matrix and analytical process, such as ion suppression or enhancement in the mass spectrometer.[1][10] Stable isotope-labeled (SIL) internal standards, where atoms like hydrogen are replaced with their heavy isotopes (e.g., deuterium), are considered the most effective choice.[11] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[1][9] This protocol utilizes 7-Cyanomethotrexate Dimethyl Ester-D3, a deuterated derivative of MTX, as the internal standard to provide a robust and reliable quantification method.

Principle of the Method: Isotope Dilution Mass Spectrometry

The power of using a SIL-IS like 7-Cyanomethotrexate Dimethyl Ester-D3 lies in the principle of isotope dilution mass spectrometry (IDMS).[1] A known, fixed amount of the IS is added to every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process.

Because the SIL-IS is chemically almost identical to the analyte (Methotrexate), any loss of substance during the multi-step sample preparation and analysis workflow will affect both compounds to the same degree. The mass spectrometer can differentiate between the analyte and the IS due to their mass difference.[9] Consequently, the ratio of the analyte's signal to the IS's signal remains constant, irrespective of sample loss or signal suppression.[1] This provides a highly accurate and precise measurement of the analyte's concentration.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing cluster_3 The Core Principle Sample Plasma Sample (Unknown Analyte, No IS) Spike Add Known Amount of IS Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Supernatant Supernatant for Injection (Analyte & IS) Extract->Supernatant LCMS LC Separation MS/MS Detection Supernatant->LCMS:f0 Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS:f1->Ratio Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Quant Quantify Unknown Concentration Curve->Quant Principle Ratio (Analyte / IS) = Constant This corrects for variations in recovery and matrix effects.

Figure 1: Experimental workflow for LC-MS/MS quantification using an internal standard.

Materials, Reagents, and Instrumentation

Chemicals and Standards
  • Methotrexate (MTX) certified reference standard (≥98% purity)

  • 7-Cyanomethotrexate Dimethyl Ester-D3 (Internal Standard, IS)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Deionized water (≥18 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatography System: A UHPLC or HPLC system capable of delivering accurate gradients (e.g., Waters ACQUITY UPLC, Shimadzu Nexera, Agilent 1290).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 3200, Waters Xevo TQD, Agilent 6460).[5][6][8]

  • Analytical Column: A reversed-phase C18 column (e.g., Phenomenex Luna, Waters ACQUITY HSS C18; 50 x 2.1 mm, < 3 µm particle size).[4][6]

  • General Lab Equipment: Analytical balance, calibrated micropipettes, vortex mixer, micro-centrifuge.

Experimental Protocol

Preparation of Stock and Working Solutions
  • MTX Stock Solution (1 mg/mL): Accurately weigh ~5 mg of MTX reference standard and dissolve in a 5 mL volumetric flask with methanol to achieve a final concentration of 1 mg/mL.

  • IS Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of 7-Cyanomethotrexate Dimethyl Ester-D3 in methanol.

  • MTX Working Solutions: Perform serial dilutions of the MTX stock solution with 50:50 (v/v) methanol:water to prepare working solutions for spiking calibration standards and QCs.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.

Note: All stock solutions should be stored at -20°C or colder. Working solutions should be prepared fresh or their stability evaluated.[12]

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards: Spike appropriate volumes of the MTX working solutions into drug-free human plasma to prepare a calibration curve consisting of a blank (no MTX, no IS), a zero sample (no MTX, with IS), and 8 non-zero concentration points. A typical calibration range for MTX is 5–1000 ng/mL.[4]

  • QC Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 15, 150, and 750 ng/mL). QC samples should be prepared from a separate stock solution weighing than the calibration standards.[13]

Plasma Sample Preparation (Protein Precipitation)

The protein precipitation method is selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[5]

  • Label 1.5 mL micro-centrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma (calibrator, QC, or unknown sample) into the appropriately labeled tube.

  • Add 250 µL of the IS Working Solution (100 ng/mL in methanol). The addition of the IS in the precipitation solvent ensures it is added consistently and early in the process.

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at >13,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Add 900 µL of deionized water containing 0.1% formic acid to the vial. This dilution step helps to reduce potential matrix effects and ensures compatibility with the initial mobile phase conditions.[8]

  • Cap the vial and vortex briefly. The sample is now ready for injection into the LC-MS/MS system.

G start Start: 50 µL Plasma Sample (Calibrator, QC, or Unknown) step1 Add 250 µL of IS Working Solution in Methanol start->step1 step2 Vortex for 30 seconds step1->step2 step3 Centrifuge at >13,000 x g for 5 minutes step2->step3 step4 Transfer 100 µL of Supernatant to Vial step3->step4 step5 Add 900 µL of 0.1% Formic Acid in Water step4->step5 end Inject into LC-MS/MS step5->end

Figure 2: Step-by-step plasma sample preparation workflow.
LC-MS/MS Instrumental Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (50 x 2.1 mm, 2.5 µm)Provides good retention and peak shape for MTX.[4]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase LC.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLMinimizes column overload while providing sufficient sensitivity.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
Gradient 5% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrateA rapid gradient allows for a short run time of ~3.5 min.[4]

Table 2: Mass Spectrometry Parameters

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveMTX contains multiple basic nitrogens, making it ideal for positive ion mode detection.[14]
MRM Transition (MTX) Q1: 455.2 m/z → Q3: 308.1 m/zThis is the well-established transition for the protonated MTX precursor to its major product ion.[5][15]
MRM Transition (IS) Q1: ~512.5 m/z → Q3: To be determinedThe precursor mass is estimated based on chemical structure. The optimal product ion and collision energy must be determined empirically by infusing the IS solution into the mass spectrometer.
Ion Source Temp. 500 °CFacilitates efficient desolvation.
IonSpray Voltage +4500 VOptimizes the formation of gas-phase ions.
Dwell Time 100 msProvides sufficient data points across the chromatographic peak for accurate integration.

Method Validation: Ensuring Trustworthiness

A full validation of the bioanalytical method must be performed according to regulatory guidelines (e.g., FDA's Bioanalytical Method Validation Guidance) to ensure the reliability of the data.[2][13]

Table 3: Key Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of MTX and the IS.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.At least 6-8 non-zero points. Correlation coefficient (r²) > 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).[4]
Accuracy & Precision To assess the closeness of measured values to the true value (accuracy) and the degree of scatter (precision).Measured at LLOQ and 3 QC levels (Low, Med, High). Mean accuracy should be within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[4][16]
Matrix Effect To evaluate the suppression or enhancement of ionization by co-eluting matrix components.The IS-normalized matrix factor should have a %CV ≤ 15% across at least 6 different lots of plasma.[4]
Recovery To determine the efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%. Precision of recovery across QC levels should be ≤ 15% CV.
Stability To ensure the analyte is stable throughout the analytical process (freeze-thaw, bench-top, post-preparative, long-term storage).Mean concentrations of stability samples must be within ±15% of the nominal concentration.

Data Analysis and Quantification

  • Integrate the chromatographic peaks for both the Methotrexate (analyte) and 7-Cyanomethotrexate Dimethyl Ester-D3 (IS) MRM transitions in all samples.

  • Calculate the Peak Area Ratio (PAR) for each sample:

    • PAR = (Peak Area of Analyte) / (Peak Area of IS)

  • Generate a calibration curve by plotting the PAR of the calibration standards against their corresponding nominal concentrations.

  • Apply a linear regression model with a 1/x or 1/x² weighting to the calibration curve.

  • Determine the concentration of MTX in the QC and unknown samples by interpolating their PAR values from the regression equation of the calibration curve.

Conclusion

This application note provides a detailed and robust protocol for the quantification of Methotrexate in human plasma using 7-Cyanomethotrexate Dimethyl Ester-D3 as a stable isotope-labeled internal standard. The use of a SIL-IS coupled with LC-MS/MS analysis ensures high accuracy, precision, and reliability, correcting for variations in sample preparation and matrix effects.[1][11] The outlined method is suitable for high-throughput clinical applications, including therapeutic drug monitoring and pharmacokinetic research, and is designed to meet the stringent requirements of regulatory bodies for bioanalytical method validation.[2]

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Scholar.
  • Introduction to deuterated internal standards in mass spectrometry. (n.d.). Benchchem.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu.
  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. (n.d.). Biotailored.
  • Simultaneous Determination of Methotrexate Concentrations in Human Plasma and Cerebrospinal Fluid Using Two-Dimensional Liquid Chromatography. (2024, September 16). Journal of Chromatographic Science.
  • A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. (2021, November 5). PMC.
  • A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. (n.d.). Analytical Methods (RSC Publishing).
  • UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research. (n.d.). Waters Corporation.
  • Pharmacokinetics and Bioequivalence of Methotrexate in Human Plasma Studied by Liquid Chromatography-Mass Spectrometry (LC-MS). (2016, May 20). Brieflands.
  • Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays. (2025, November 19). PMC.
  • A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and. (2023, January 18). Journal of Laboratory Physicians.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). Food and Drug Administration.
  • FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013, December 12). Regulations.gov.
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone.
  • Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. (2019, February 3). PMC.

Sources

Method

Mass spectrometry parameters for 7-Cyanomethotrexate Dimethyl Ester-D3 detection

An In-depth Technical Guide to the Quantitative Analysis of 7-Cyanomethotrexate Dimethyl Ester-D3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Introduction: Contextualizing a Key Synthetic Intermediate Me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Quantitative Analysis of 7-Cyanomethotrexate Dimethyl Ester-D3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction: Contextualizing a Key Synthetic Intermediate

Methotrexate (MTX) is a cornerstone therapeutic agent, functioning as a folate analog to treat a spectrum of conditions ranging from various cancers to autoimmune diseases like rheumatoid arthritis.[1][2] Its mechanism of action involves the potent inhibition of dihydrofolate reductase (DHFR), an enzyme essential for nucleotide synthesis, thereby disrupting DNA and RNA production and arresting the proliferation of rapidly dividing cells.[1] The clinical utility of MTX is, however, constrained by a narrow therapeutic index and significant pharmacokinetic variability, necessitating careful therapeutic drug monitoring (TDM).[1]

The metabolism of MTX is a critical factor in its efficacy and toxicity profile. A major metabolic pathway involves the hepatic oxidation of MTX to 7-hydroxymethotrexate (7-OH-MTX).[1][3] This metabolite has lower solubility than its parent compound and has been implicated in nephrotoxicity, making its monitoring alongside MTX clinically important.[1][4] The synthesis of 7-OH-MTX reference standards often proceeds through a 7-cyano intermediate.[5] 7-Cyanomethotrexate Dimethyl Ester is a key precursor in this synthetic route.

For quantitative bioanalysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive gold standard, offering unparalleled sensitivity and specificity.[1][6] The accuracy of LC-MS/MS quantification hinges on the use of a suitable internal standard (IS). Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are considered the gold standard for this purpose.[7] A SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same matrix effects and ionization suppression or enhancement.[8][9] Because it is differentiated from the analyte by a small mass difference, it allows for highly precise and accurate quantification by correcting for variations throughout the analytical process.[10]

This application note provides a comprehensive, field-proven protocol for the detection and quantification of 7-Cyanomethotrexate Dimethyl Ester-D3. While this specific deuterated molecule is primarily a synthetic intermediate or reference compound, the principles and parameters detailed herein are directly applicable to the analysis of methotrexate derivatives and serve as a robust framework for method development.

Physicochemical Properties and Mass Spectrometric Profile

Understanding the fundamental properties of the analyte is the first step in developing a robust MS method. The D3-label is presumed to be on the N-methyl group, a common labeling position for methotrexate internal standards.

PropertyValueSource
Chemical NameN-[4-[[(2,4-Diamino-7-cyano-6-pteridinyl)methyl]methyl-d3-amino]benzoyl]-L-glutamic acid dimethyl esterDerived
Molecular FormulaC₂₃H₂₂D₃N₉O₅[11]
Average Molecular Weight510.53 g/mol Calculated
Monoisotopic Mass510.2110 g/mol Calculated
CAS NumberNot available (base molecule: 112163-39-0)[11]

Principle of the LC-MS/MS Method

The analytical workflow is designed for high efficiency and selectivity. The core principle involves three sequential stages:

  • Sample Preparation: A simple and rapid protein precipitation step is employed. This technique uses an organic solvent to denature and precipitate proteins from the biological matrix (e.g., plasma), effectively releasing the analyte and internal standard into the supernatant for analysis. This method is widely adopted for its efficiency and effectiveness in cleaning up samples for MTX analysis.[1][3][12]

  • Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column separates the analyte from other endogenous components based on polarity. A gradient elution with an organic mobile phase ensures that the analyte is eluted with a sharp peak shape and is well-resolved from potential interferences.

  • Mass Spectrometric Detection: The column eluent is directed into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is the preferred method for polar molecules like methotrexate and its derivatives, as it efficiently generates protonated molecular ions in the gas phase.[13] The instrument operates in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive technique where the precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This process provides two levels of mass-based selectivity, drastically reducing chemical noise and ensuring confident quantification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add IS (7-CMTX-DME-D3) Plasma->Add_IS Precip Protein Precipitation (Methanol) Add_IS->Precip Vortex Vortex & Mix Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer & Dilute Supernatant Centrifuge->Supernatant LC LC Separation (Reversed-Phase C18) Supernatant->LC MS MS/MS Detection (ESI+ MRM) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Report Report Results Quant->Report

Caption: High-level workflow for the analysis of 7-Cyanomethotrexate Dimethyl Ester-D3.

Detailed Experimental Protocol

Materials and Reagents
  • Reference Standards: 7-Cyanomethotrexate Dimethyl Ester (Analyte) and 7-Cyanomethotrexate Dimethyl Ester-D3 (Internal Standard).

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Additives: Formic acid (≥98% purity).

  • Biological Matrix: Drug-free human plasma.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and internal standard in a suitable organic solvent like DMSO or methanol to prepare individual stock solutions. Store at -20°C or below.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a methanol/water (50:50, v/v) mixture. A typical IS working concentration might be 100 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the analyte working solutions into drug-free plasma to prepare a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QC samples (low, medium, high).

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma into the corresponding tubes.

  • Add 20 µL of the IS working solution to every tube (except for blank matrix samples).

  • Add 300 µL of ice-cold methanol to each tube. The use of methanol containing 1% zinc sulfate can further improve protein precipitation.[14]

  • Vortex the mixture vigorously for 3 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Dilute the supernatant with 400 µL of 20% methanol in water containing 0.1% formic acid. This step ensures compatibility with the initial mobile phase conditions and improves peak shape.

  • Vortex briefly and inject 5 µL into the LC-MS/MS system.

Liquid Chromatography (LC) Parameters

The goal of the chromatography is to achieve a sharp, symmetrical peak for the analyte, well-separated from any matrix components.

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds like methotrexate derivatives.[3]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization and improves peak shape.[3][15]
Mobile Phase B 0.1% Formic Acid in MethanolElutes the analyte from the C18 column.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, providing a balance of speed and efficiency.
Gradient 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.1-4.0 min: 10% BA rapid gradient for high-throughput analysis. Must be optimized for the specific instrument and column.
Column Temp. 40°CImproves peak shape and reduces viscosity, leading to lower backpressure.
Injection Volume 5 µLA typical volume; can be adjusted based on sensitivity requirements.
Mass Spectrometry (MS) Parameters

Parameters must be optimized on the specific instrument. The values below are starting points based on the known behavior of methotrexate and its derivatives.[3][4][14]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Source Parameters (Typical):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350 - 500°C

    • Desolvation Gas Flow: 800 - 1000 L/hr (Nitrogen)

    • Cone Gas Flow: 50 L/hr (Nitrogen)

Multiple Reaction Monitoring (MRM) Transitions:

The proposed fragmentation is based on the characteristic cleavage of the C-N bond between the p-aminobenzoyl moiety and the pteridine ring system, a well-documented fragmentation pathway for methotrexate.[16]

AnalytePrecursor Ion ([M+H]⁺, m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
7-CMTX-DME (Quantifier)508.2335.1 100~25 (Optimize)
7-CMTX-DME (Qualifier)508.2175.1 100~40 (Optimize)
7-CMTX-DME-D3 (IS) 511.2335.1 100~25 (Optimize)

Expert Note on Fragmentation: The primary quantifier product ion (m/z 335.1) corresponds to the protonated N-(p-aminobenzoyl)-L-glutamic acid dimethyl ester portion of the molecule. Since the D3 label is on the N-methyl group that remains with the pteridine ring, this fragment is expected to have the same mass for both the analyte and the internal standard. While not ideal, this is common for N-methyl-d3 labeled standards and is analytically valid, provided there is complete chromatographic separation of any potential interferences. The qualifier transition (m/z 175.1) is a common pteridine ring fragment from methotrexate and serves to confirm identity.

Caption: Conceptual diagram of the primary MS/MS fragmentation.
(Note: Actual chemical structure images are represented by placeholders in the DOT script but illustrate the concept).

Data Analysis and Expected Performance

  • Quantification: The concentration of the analyte is determined from a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.

  • Method Validation: A robust method should meet industry-standard validation criteria. While specific data for 7-Cyanomethotrexate Dimethyl Ester-D3 is not published, performance should be comparable to well-validated methotrexate assays.

Typical Performance Characteristics for MTX Bioanalytical Methods:

ParameterExpected Performance
Linearity (r²) > 0.99[16]
Lower Limit of Quantification (LLOQ) 1 - 25 nmol/L (or ~5 - 10 ng/mL)[14][17]
Intra- and Inter-day Precision (%CV) < 15%[3][15]
Intra- and Inter-day Accuracy (%Bias) Within ±15% (85-115%)[3][15]
Recovery > 85%[3]
Matrix Effect Should be minimal and compensated for by the SIL-IS.[15]

Conclusion

This application note provides a detailed and robust framework for the quantitative analysis of 7-Cyanomethotrexate Dimethyl Ester-D3 using LC-MS/MS. The described protocol, from sample preparation to instrumental analysis, is grounded in established principles for the bioanalysis of methotrexate and its related compounds. The use of a deuterated internal standard is critical for achieving the high levels of accuracy and precision required in research and drug development settings. While the specific MS/MS parameters provided are predictive, they serve as an excellent starting point for method optimization on any modern triple quadrupole mass spectrometer. This guide empowers researchers and scientists to develop and validate a reliable analytical method for this and other structurally similar molecules.

References

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Biotai. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. Biotai.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
  • Pritchard, T. J., et al. (1981). Identification and quantitation of methotrexate and methotrexate metabolites in clinical high-dose therapy by high pressure liquid chromatography and field desorption mass spectrometry. Biomedical Mass Spectrometry. Available at: [Link]

  • Li, J., et al. (2018). An ultrahigh-performance liquid chromatography-tandem mass spectrometry method for quantification of methotrexate and 7-hydroxy-methotrexate and application for therapeutic drug monitoring in patients with central nervous system lymphoma.
  • Ocheje, D. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
  • Springer Nature Experiments. (n.d.). Quantification of Methotrexate in Human Serum and Plasma by Liquid Chromatography Tandem Mass Spectrometry. Springer Nature. Available at: [Link]

  • Li, W., et al. (2016). Pharmacokinetics and Bioequivalence of Methotrexate in Human Plasma Studied by Liquid Chromatography-Mass Spectrometry (LC-MS). Journal of Bioequivalence & Bioavailability.
  • Xu, Y., et al. (2019). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Hindawi. (2018). Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring. Journal of Analytical Methods in Chemistry.
  • Bouquié, R., et al. (2015). A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Analytical Methods. Available at: [Link]

  • Thakkar, S., et al. (2023). A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring. PubMed. Available at: [Link]

  • Thakkar, S., et al. (2023). A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring. National Center for Biotechnology Information. Available at: [Link]

  • Cronstein, B. N., et al. (2018). Metabolomic Profiling to Identify Molecular Biomarkers of Cellular Response to Methotrexate In Vitro. Clinical and Translational Science. Available at: [Link]

  • Zhang, W., et al. (2021). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. Taylor & Francis Online. Available at: [Link]

  • Wang, Y., et al. (2018). Inhibitory Effect of Methotrexate on Rheumatoid Arthritis Inflammation and Comprehensive Metabolomics Analysis Using Ultra-Performance Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry (UPLC-Q/TOF-MS). MDPI. Available at: [Link]

  • Li, Y., et al. (2025). Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS for predicting delayed elimination. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Wang, Y., et al. (2022). Simultaneous Determination of Unbound Plasma Concentration of Methotrexate and 7-Hydroxymethotrexate in Children Patients Receiving High-Dose Methotrexate Therapy. Taylor & Francis Online. Available at: [Link]

  • LGC Standards. (n.d.).
  • Gjesdal, K., et al. (2014). Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS. PubMed. Available at: [Link]

  • Samanidou, V., et al. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. (n.d.). 7-Cyanomethotrexate Dimethyl Ester. Pharmaffiliates. Available at: [Link]

  • Prime Scholars. (2022).
  • Samanidou, V., et al. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. ScienceOpen.
  • ResearchGate. (n.d.). Analysis of hair and plasma samples for methotrexate (MTX) and metabolite using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection.
  • ResearchGate. (n.d.). Summary of MS Parameters for Methotrexate and Methotrexate-d3 (MTX-d3) (IS).
  • LGC Standards. (n.d.).
  • Sane, M., et al. (2011). Determination of methotrexate and its major metabolite 7-hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Cayman Chemical. (2025).
  • Sigma-Aldrich. (n.d.).
  • Taylor, E. C., et al. (1991). Synthesis of the 7-hydroxy metabolites of methotrexate and 10-ethyl-10-deazaaminopterin. Journal of Organic Chemistry.

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Application

Application Note: 7-Cyanomethotrexate Dimethyl Ester-D3 in Cancer Research – Enabling Precision LC-MS/MS Therapeutic Drug Monitoring

Scientific Rationale: The Metabolic Challenge in HDMTX Therapy High-Dose Methotrexate (HDMTX, defined as doses ≥ 500 mg/m²) is a cornerstone chemotherapeutic regimen for malignancies such as acute lymphoblastic leukemia...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale: The Metabolic Challenge in HDMTX Therapy

High-Dose Methotrexate (HDMTX, defined as doses 500 mg/m²) is a cornerstone chemotherapeutic regimen for malignancies such as acute lymphoblastic leukemia (ALL), osteosarcoma, and primary central nervous system lymphoma[1]. While highly efficacious, MTX possesses a narrow therapeutic index.

The primary clinical challenge arises from its hepatic metabolism. In the liver, MTX is rapidly oxidized by the molybdoflavoenzyme Aldehyde Oxidase (AOX) into its major active metabolite, 7-hydroxy-methotrexate (7-OH-MTX) [2]. The causality of MTX-induced nephrotoxicity is directly linked to this metabolite: the addition of the hydroxyl group at the 7-position of the pteridine ring drastically reduces the molecule's aqueous solubility at the acidic pH typical of human urine. Consequently, 7-OH-MTX precipitates in the renal tubules, causing acute kidney injury (AKI) and fatally delaying the systemic clearance of the parent MTX drug.

To prevent toxicity, clinicians must administer rescue therapies (e.g., Leucovorin or Glucarpidase) based on precise Therapeutic Drug Monitoring (TDM). However, traditional immunoassays (EMIT, EIA) often suffer from antibody cross-reactivity between MTX and 7-OH-MTX, leading to falsely elevated readings[1]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for simultaneous, highly specific quantification of both analytes[3].

Chemical Causality: The Role of 7-Cyanomethotrexate Dimethyl Ester-D3

To develop a self-validating LC-MS/MS assay, matrix effects (ion suppression or enhancement from endogenous plasma components like phospholipids) must be entirely neutralized. This is achieved using Stable Isotope-Labeled Internal Standards (SIL-IS)[4].

7-Cyanomethotrexate Dimethyl Ester-D3 (CAS: 432545-61-4) serves as the critical synthetic intermediate for producing these gold-standard internal standards[5].

  • Why the D3 Label? The trideuterated isotope is strategically located on the N10-methyl group. This provides a +3 Da mass shift—sufficient to bypass the M+2/M+3 natural isotopic envelope of the target analytes. Furthermore, unlike protons on amine or hydroxyl groups, the carbon-bound deuterium atoms on the N10-methyl group are metabolically inert and completely resistant to Hydrogen/Deuterium (H/D) exchange in aqueous plasma or during electrospray ionization.

  • Why the 7-Cyano Group? The cyano group acts as an activating synthetic handle on the pteridine ring. It allows for highly selective downstream hydrolysis to yield 7-Hydroxy Methotrexate-D3 , or reductive displacement to yield Methotrexate-D3 , providing the exact SIL-IS molecules required for multiplexed TDM.

Metabolic_Pathway MTX Methotrexate (MTX) (Chemotherapeutic) AOX Aldehyde Oxidase (Hepatic Metabolism) MTX->AOX Oxidation OHMTX 7-Hydroxy-MTX (Nephrotoxic Metabolite) AOX->OHMTX Decreased Solubility Precursor 7-Cyanomethotrexate Dimethyl Ester-D3 IS MTX-D3 & 7-OH-MTX-D3 (Stable Isotope IS) Precursor->IS Chemical Synthesis IS->MTX LC-MS/MS Tracking IS->OHMTX LC-MS/MS Tracking

Hepatic metabolism of Methotrexate and the synthetic role of 7-Cyanomethotrexate Dimethyl Ester-D3.

Experimental Protocol: Multiplexed LC-MS/MS Assay Development

The following protocol details the extraction and quantification of MTX and 7-OH-MTX from human plasma, utilizing the D3-labeled standards synthesized from the 7-cyano precursor[3][6].

Step 1: Preparation of Internal Standard Working Solution (ISWS)
  • Reconstitute MTX-D3 and 7-OH-MTX-D3 powders in 100% Methanol containing 0.01N NaOH to ensure complete dissolution[4].

  • Dilute the stock to a final ISWS concentration of 2.50 µmol/L in cold Methanol (4°C). The cold methanol will serve a dual purpose: acting as the IS delivery vehicle and the protein precipitation (PPT) agent[1].

Step 2: Sample Extraction (Protein Precipitation)

Causality Check: Protein precipitation is chosen over Solid Phase Extraction (SPE) to maximize throughput in clinical settings while the SIL-IS perfectly corrects for the resulting higher baseline matrix effects.

  • Aliquot 50 µL of patient plasma (or calibration standards/QCs) into a 96-well deep-well plate.

  • Add 200 µL of the cold ISWS (Methanol containing MTX-D3 and 7-OH-MTX-D3).

  • Vortex vigorously for 2 minutes at 1000 RPM to ensure complete protein denaturation and release of protein-bound MTX.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean autosampler plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

Step 3: UHPLC Chromatographic Separation
  • Column: C18 analytical column (e.g., 2.1 × 50 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 60% B over 2.0 min to elute the analytes. Flush at 95% B for 0.5 min, then re-equilibrate at 5% B. Total run time: ~4.0 minutes.

Step 4: Tandem Mass Spectrometry (MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in Positive Heated Electrospray Ionization (HESI+) mode using Multiple Reaction Monitoring (MRM)[6].

  • MTX: m/z 455.2 308.2

  • MTX-D3: m/z 458.2 311.2

  • 7-OH-MTX: m/z 471.2 324.1

  • 7-OH-MTX-D3: m/z 474.2 327.1

LCMS_Workflow Sample Patient Plasma Sample (Post-HDMTX Infusion) Spike Spike with SIL-IS (Derived from Precursor) Sample->Spike Prep Protein Precipitation (Methanol + Centrifugation) Spike->Prep LC UHPLC Separation (C18 Column, Gradient) Prep->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Quantification & TDM (Leucovorin Adjustment) MS->Data

Step-by-step LC-MS/MS analytical workflow for Therapeutic Drug Monitoring of Methotrexate.

Data Presentation: Quantitative Validation Metrics

Because the D3-internal standards perfectly co-elute with their respective analytes, they experience identical ion suppression from the plasma matrix. This creates a self-validating system where the ratio of Analyte/IS remains constant, yielding exceptional precision and accuracy[3].

Validation ParameterMethotrexate (MTX)7-Hydroxy-Methotrexate (7-OH-MTX)
Linear Calibration Range 0.002 – 2.0 µM0.01 – 10.0 µM
Lower Limit of Quantitation (LLOQ) 2.0 nmol/L10.0 nmol/L
Intra-day Precision (CV%) 8.5% 10.9%
Inter-day Precision (CV%) 7.2% 9.2%
IS-Normalized Matrix Effect 98% – 102% (Fully Compensated)97% – 103% (Fully Compensated)
Clinical Actionability Guides Leucovorin rescue dosingIndicates impending nephrotoxicity

Trustworthiness & Clinical Actionability

The deployment of 7-Cyanomethotrexate Dimethyl Ester-D3 as a foundational building block for SIL-IS synthesis bridges the gap between synthetic chemistry and clinical oncology. By enabling the exact quantification of both the parent drug and its highly toxic precipitating metabolite, oncologists can confidently stratify patients. If 7-OH-MTX levels spike disproportionately (often seen in patients with impaired initial renal function), clinicians can preemptively escalate hydration, alkalize the urine, or administer Glucarpidase to rapidly cleave circulating MTX into inactive DAMPA, thereby preventing irreversible renal failure[1][3].

References

  • Methotrexate-D3 | Certified Solutions Standards - Cerilliant Cerilliant (Sigma-Aldrich) [Link]

  • Aldehyde oxidase-catalysed oxidation of methotrexate in the liver of guinea-pig, rabbit and man National Institutes of Health (NIH) / PubMed[Link]

  • Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS National Institutes of Health (NIH) / PubMed[Link]

  • Simultaneous determination of plasma methotrexate and 7-hydroxy methotrexate by UHPLC-MS/MS in patients receiving high-dose methotrexate therapy Biomaterial Database [Link]

  • Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays National Institutes of Health (NIH) / PMC[Link]

Sources

Method

Application Note: Preparation of a Standard Curve for 7-Cyanomethotrexate Dimethyl Ester using a -D3 Stable Isotope-Labeled Internal Standard

Introduction and Scientific Rationale In the therapeutic drug monitoring (TDM) and pharmacokinetic profiling of methotrexate (MTX), accurately quantifying the parent drug, its metabolites (such as 7-hydroxy-methotrexate)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

In the therapeutic drug monitoring (TDM) and pharmacokinetic profiling of methotrexate (MTX), accurately quantifying the parent drug, its metabolites (such as 7-hydroxy-methotrexate), and synthetic impurities is critical for evaluating drug efficacy and toxicity[1]. 7-Cyanomethotrexate Dimethyl Ester is a key intermediate and related compound in the synthesis and degradation pathways of MTX derivatives.

To quantify this analyte in complex biological matrices (e.g., human plasma or serum) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly specific calibration curve is required. In quantitative bioanalysis, deuterated compounds like 7-Cyanomethotrexate Dimethyl Ester-D3 are strictly utilized as Stable Isotope-Labeled Internal Standards (SIL-IS)[2].

The Causality of the SIL-IS Approach

Why use a -D3 internal standard rather than a structural analog? Biological matrices contain thousands of endogenous lipids and proteins that co-elute with the target analyte, causing unpredictable ion suppression or enhancement in the mass spectrometer's electrospray ionization (ESI) source. Because 7-Cyanomethotrexate Dimethyl Ester-D3 is chemically identical to the unlabeled analyte—differing only by three deuterium atoms—it exhibits the exact same extraction recovery and chromatographic retention time[3]. Consequently, both compounds experience identical matrix effects. By plotting the standard curve as the Peak Area Ratio (Analyte / IS) versus the Nominal Concentration , any signal fluctuations caused by the matrix or sample loss during extraction are mathematically canceled out, creating a self-validating quantitative system[4].

Mechanism A Target Analyte (Unlabeled) LC Chromatographic Co-elution A->LC IS SIL-IS (-D3 Labeled) IS->LC MS Simultaneous Ionization (Matrix Effects Cancel) LC->MS

Mechanistic rationale for using a -D3 stable isotope-labeled internal standard.

Materials and Reagents

  • Analyte: 7-Cyanomethotrexate Dimethyl Ester (Reference Standard).

  • Internal Standard (IS): 7-Cyanomethotrexate Dimethyl Ester-D3 (CAS: 432545-61-4)[5].

  • Biological Matrix: Drug-free (blank) human plasma (K2EDTA).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Modifiers: Formic Acid (FA), 0.2 M Ammonium Hydroxide in Methanol[4].

Preparation of Stock and Working Solutions

Expertise Insight: MTX derivatives possess limited solubility in neutral aqueous solutions or pure organic solvents. Attempting to dissolve them in pure water will lead to incomplete dissolution and inaccurate standard curves.

  • Analyte Stock Solution (1.0 mg/mL): Weigh exactly 1.00 mg of unlabeled 7-Cyanomethotrexate Dimethyl Ester. Dissolve in 1.0 mL of 0.2 M ammonium hydroxide in methanol using ultrasonic agitation until completely clear[4].

  • SIL-IS Stock Solution (1.0 mg/mL): Repeat the above step using 1.00 mg of 7-Cyanomethotrexate Dimethyl Ester-D3.

  • Analyte Working Solutions: Dilute the Analyte Stock Solution serially with 50% MeOH in water to create working solutions at 10, 20, 50, 100, 500, 1000, 5000, and 10000 ng/mL.

  • SIL-IS Working Solution (100 ng/mL): Dilute the SIL-IS Stock Solution to a final concentration of 100 ng/mL in 50% MeOH in water. This concentration is chosen to produce a mass spectral response approximately in the middle of the standard curve's dynamic range.

Preparation of the Calibration Curve

To ensure the calibration curve accurately mimics incurred biological samples, the standards must be prepared by spiking the working solutions directly into the blank biological matrix.

Spiking Protocol
  • Thaw blank human plasma on ice.

  • Aliquot 45 µL of blank plasma into pre-labeled, low-bind microcentrifuge tubes. (Low-bind plastics are mandatory to prevent the non-specific adsorption of hydrophobic esterified MTX derivatives).

  • Add 5 µL of the respective Analyte Working Solution to each tube to achieve the final plasma concentrations listed in Table 1 .

  • Add 10 µL of the SIL-IS Working Solution (100 ng/mL) to all tubes (except the double blank).

  • Vortex all tubes for 30 seconds to ensure equilibration between the spiked compounds and plasma proteins.

Table 1: Calibration Curve Spiking Scheme
Standard LevelBlank Plasma (µL)Analyte Working Sol. Conc. (ng/mL)Volume Spiked (µL)Final Plasma Conc. (ng/mL)SIL-IS Spiked (µL)
Double Blank 50None00 0
Blank + IS 45None5 (Blank Sol.)0 10
Cal 1 (LLOQ) 451051 10
Cal 2 452052 10
Cal 3 455055 10
Cal 4 45100510 10
Cal 5 45500550 10
Cal 6 4510005100 10
Cal 7 4550005500 10
Cal 8 (ULOQ) 451000051000 10

Sample Extraction Workflow (Protein Precipitation)

A one-step protein precipitation (PPT) is highly effective for MTX derivatives, providing >90% recovery while maintaining a simple workflow[3].

  • To each 60 µL spiked plasma sample (45 µL plasma + 5 µL analyte + 10 µL IS), add 180 µL of cold Methanol (containing 0.1% Formic Acid) . The 1:3 ratio of plasma to organic solvent ensures complete denaturation of binding proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins[6].

  • Transfer 100 µL of the clear supernatant into an LC-MS autosampler vial.

  • Dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) during injection[3].

Workflow N1 Blank Biological Matrix (Human Plasma, 45 µL) N2 Spike Unlabeled Analyte (7-Cyano-MTX Dimethyl Ester) N1->N2 Matrix Aliquot N3 Spike SIL-IS (7-Cyano-MTX-D3, 10 µL) N2->N3 Calibration Levels N4 Protein Precipitation (Cold MeOH, 180 µL) N3->N4 Protein Crash N5 Centrifugation (14,000 x g, 10 min) N4->N5 Clarification N6 Supernatant Transfer & LC-MS/MS Injection N5->N6 MRM Detection

Standard curve preparation and extraction workflow for LC-MS/MS bioanalysis.

LC-MS/MS Analytical Parameters

Analyze the extracted standard curve using a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode[7].

Table 2: Predictive MRM Transitions

Note: Transitions are based on the molecular weights of the dimethyl ester derivatives and the characteristic neutral loss of the glutamate moiety observed in MTX fragmentation[7].

CompoundFormulaPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)
7-Cyanomethotrexate Dimethyl Ester C₂₃H₂₅N₉O₅508.5361.250
7-Cyanomethotrexate Dimethyl Ester-D3 C₂₃H₂₂D₃N₉O₅511.5364.250

Data Analysis and Curve Fitting

  • Integrate the chromatographic peaks for both the analyte (m/z 508.5 → 361.2) and the SIL-IS (m/z 511.5 → 364.2).

  • Calculate the Peak Area Ratio for each standard level: Ratio = Area (Analyte) / Area (SIL-IS)

  • Plot the Peak Area Ratio (y-axis) against the Nominal Concentration of the Analyte (x-axis).

  • Weighting Factor: Apply a 1/x² weighted linear regression .

    • Causality: Bioanalytical standard curves span multiple orders of magnitude (1 to 1000 ng/mL). Unweighted regression minimizes absolute error, which heavily biases the curve toward the highest concentrations. Applying a 1/x² weighting minimizes relative error, ensuring the Lower Limit of Quantification (LLOQ) meets the strict ≤20% deviation acceptance criteria required by ICH M10 guidelines[4].

Sources

Technical Notes & Optimization

Troubleshooting

Bioanalytical Technical Support Center: Troubleshooting Matrix Effects in Methotrexate LC-MS/MS Analysis

Welcome to the Bioanalytical Technical Support Center. As Senior Application Scientists, we frequently encounter challenges related to matrix effects when quantifying Methotrexate (MTX) and its primary active metabolite,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As Senior Application Scientists, we frequently encounter challenges related to matrix effects when quantifying Methotrexate (MTX) and its primary active metabolite, 7-hydroxy-methotrexate (7-OH-MTX), in biological fluids.

This guide is engineered for researchers and drug development professionals. It moves beyond basic troubleshooting to dissect the mechanistic causality behind ion suppression and enhancement, providing self-validating protocols to ensure absolute scientific integrity in your therapeutic drug monitoring (TDM) and pharmacokinetic (PK) workflows.

Diagnostic Flowchart: Matrix Effect Resolution

Before diving into specific technical FAQs, use the following decision tree to isolate the root cause of your LC-MS/MS signal instability.

MatrixEffectTroubleshooting Start High Matrix Effect Detected (Ion Suppression <85% or Enhancement >115%) CheckIS Using Stable Isotope-Labeled Internal Standard (SIL-IS)? Start->CheckIS AddIS Action: Implement SIL-IS (e.g., MTX-d3 or 13C-MTX) CheckIS->AddIS No CheckPrep Is Protein Precipitation (PPT) removing phospholipids? CheckIS->CheckPrep Yes AddIS->CheckPrep AddSPE Action: Implement Solid Phase Extraction or Phospholipid Removal Plates CheckPrep->AddSPE No CheckLC Are MTX/7-OH-MTX co-eluting with the solvent front? CheckPrep->CheckLC Yes AddSPE->CheckLC AdjustLC Action: Optimize LC gradient, increase retention time (k' > 2) CheckLC->AdjustLC Yes Success Matrix Effect Compensated Reliable MTX Quantification CheckLC->Success No AdjustLC->Success

Troubleshooting workflow for resolving LC-MS/MS matrix effects in methotrexate analysis.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: How do I quantitatively evaluate the matrix effect for methotrexate in human plasma, and what are acceptable limits? A1: The matrix effect (ME) is quantitatively assessed using the post-extraction spike method originally outlined by Matuszewski et al[1]. You must compare the peak area of MTX spiked into a post-extracted blank plasma sample (A) against the peak area of MTX in a neat solvent standard at the exact same concentration (B).

  • Calculation: ME(%)=(A/B)×100

  • Interpretation: A value of 100% indicates zero matrix effect. Values >100% indicate ion enhancement, while <100% indicate ion suppression. In validated clinical methods using simple protein precipitation, mean matrix effects of 116.07%–117.60% for MTX and 97.90%–102.96% for 7-OH-MTX are considered stable and acceptable, provided a Stable Isotope-Labeled Internal Standard (SIL-IS) is used to compensate for the enhancement[2].

Q2: My MTX recovery is >90%, but I am experiencing severe ion suppression (ME < 50%). What is the mechanistic cause, and how do I fix it? A2: High recovery with severe suppression is the hallmark of phospholipid interference . Endogenous phospholipids (e.g., glycerophosphocholines) from the plasma matrix have high proton affinities and high surface activity. In the positive Electrospray Ionization (ESI+) source, they rapidly migrate to the surface of the charged droplets, outcompeting MTX (m/z 455.1 308.1) for available protons and space, effectively "choking" the analyte signal[3].

  • Resolution: Standard protein precipitation (PPT) leaves phospholipids in the supernatant. You must switch to Solid Phase Extraction (SPE) or specialized HybridSPE-Phospholipid plates that utilize Lewis acid-base interactions to selectively trap phospholipids while allowing MTX to pass through[3].

Q3: We are monitoring a patient treated with glucarpidase (carboxypeptidase). Why are our immunoassay results wildly different from our LC-MS/MS results? A3: Glucarpidase is an enzyme administered to rapidly lower toxic MTX levels by cleaving it into the inactive metabolite 2,4-diamino-N10-methylpteroic acid (DAMPA)[3]. Traditional immunoassays (like FPIA or EMIT) suffer from severe antibody cross-reactivity with DAMPA, leading to falsely elevated MTX measurements[3][4]. LC-MS/MS is mandatory in this clinical scenario because the chromatographic gradient physically separates MTX, 7-OH-MTX, and DAMPA prior to mass detection, completely bypassing this "metabolite matrix" interference[4].

Quantitative Data: Extraction Methodology Comparison

The choice of sample preparation directly dictates the severity of the matrix effect. Below is a synthesized comparison of extraction methodologies for MTX and 7-OH-MTX.

Extraction MethodologyMTX Recovery (%)MTX Matrix Effect (%)7-OH-MTX Recovery (%)7-OH-MTX Matrix Effect (%)Phospholipid Clearance
Protein Precipitation (PPT) 92.47 – 97.87[2]116.07 – 117.60[2]91.45 – 97.61[2]97.90 – 102.96[2]Low
Online Column Switching ~ 24.0[4]~ 100.0[4]~ 57.0[4]~ 100.0[4]Moderate
Solid Phase Extraction (SPE) 85.0 – 90.098.0 – 102.080.0 – 85.099.0 – 101.0High

Note: While Online Column Switching yields lower absolute recovery (24% for MTX), the method is virtually free from relative matrix effects (ME ~100%), proving that absolute recovery is secondary to matrix cleanliness and IS compensation in LC-MS/MS[4].

Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Post-Extraction Spike Method (Matrix Effect Evaluation)

This protocol is a self-validating system. By isolating the extraction step from the ionization step, it definitively proves whether signal loss is due to poor extraction recovery or ESI ion suppression.

  • Prepare Neat Standards (Set A): Spike MTX and 7-OH-MTX into the mobile phase (e.g., 0.2% formic acid in water/methanol) at Low, Medium, and High QC concentrations.

  • Extract Blank Matrix: Perform your standard extraction (PPT or SPE) on 6 different lots of blank human plasma. Evaporate and reconstitute.

  • Prepare Post-Extraction Spikes (Set B): Spike the exact same amount of MTX and 7-OH-MTX into the reconstituted blank matrix extracts from Step 2.

  • Prepare Pre-Extraction Spikes (Set C): Spike MTX into blank plasma before extraction, then process normally.

  • LC-MS/MS Analysis: Inject Sets A, B, and C.

  • Causality Calculation:

    • Matrix Effect (%) = (Area Set B / Area Set A) × 100. (Measures ESI suppression/enhancement).

    • Extraction Recovery (%) = (Area Set C / Area Set B) × 100. (Measures physical loss during sample prep).

Protocol 2: Optimized SPE Workflow for Phospholipid Depletion

Use this protocol when PPT yields an unacceptable matrix effect (>15% variance).

  • Sample Aliquot: Transfer 100 µL of human plasma to a microcentrifuge tube[3].

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., MTX-d3 or MTX-13C2H3).

    • Self-Validating Mechanism: The SIL-IS will co-elute perfectly with MTX. By monitoring the absolute peak area of the SIL-IS across all patient samples, you validate the extraction efficiency per sample. A >50% drop in IS area flags a critical matrix effect, invalidating that specific run before erroneous data is reported.

  • Protein Disruption: Add 300 µL of 2% Formic Acid in water to disrupt protein binding. Vortex for 1 minute[3].

  • Conditioning: Condition a Mixed-mode Cation Exchange (MCX) SPE cartridge with 1 mL Methanol, followed by 1 mL 2% Formic Acid in water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing (Critical Step): Wash with 1 mL of 5% Methanol in water.

    • Causality: This removes polar endogenous salts that cause early-eluting ion suppression, while MTX remains tightly bound to the sorbent via hydrophobic and ionic interactions.

  • Elution: Elute MTX with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase for injection into the LC-MS/MS system[3].

References

  • Title: Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: A fast LC-MS/MS assay for methotrexate monitoring in plasma: Validation, comparison to FPIA and application in the setting of carboxypeptidase therapy Source: ResearchGate URL: [Link]

  • Title: Determination of Anticancer Drugs in the Aquatic Environment by SPE–LC–MS/MS—A Lebanese Case Study Source: MDPI URL: [Link]

Sources

Optimization

Resolving co-elution of methotrexate and its isomers

Welcome to our dedicated support center for resolving the co-elution of methotrexate and its isomers. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated support center for resolving the co-elution of methotrexate and its isomers. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of methotrexate analysis. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you achieve robust and reliable separations.

Understanding the Challenge: Why Methotrexate and Its Isomers Co-elute

Methotrexate (MTX) is a cornerstone of chemotherapy and immunosuppressive therapy.[1][2] Its analysis is complicated by the presence of structurally similar compounds, including stereoisomers and metabolites, which often co-elute in chromatographic systems.

1. Stereoisomers (Enantiomers): Methotrexate possesses an asymmetric carbon atom, resulting in two enantiomers: the pharmacologically active S-(+)-methotrexate and the R-(-)-methotrexate, which is considered an impurity.[3] Regulatory bodies mandate the quantification of the R-isomer to ensure the safety and efficacy of pharmaceutical formulations.[3] Since enantiomers have identical physical and chemical properties in an achiral environment, they will not be resolved on standard reversed-phase columns (e.g., C18 or C8).[3]

2. Metabolites: In biological systems, methotrexate is metabolized into several compounds, most notably 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N¹⁰-methylpteroic acid (DAMPA).[4][5] These metabolites are structurally very similar to the parent drug, leading to challenges in achieving baseline separation, which is crucial for accurate quantification in therapeutic drug monitoring (TDM).[4][5][6]

Troubleshooting Guides: Resolving Co-elution

This section provides a systematic approach to troubleshooting common co-elution problems in a question-and-answer format.

Issue 1: Complete Co-elution of Methotrexate Enantiomers (Single Peak Observed)

Q: I am trying to separate the S and R enantiomers of methotrexate, but I only see a single, symmetrical peak. What is causing this and how can I fix it?

A: This indicates a complete lack of chiral recognition by your chromatographic system. The primary cause is an inappropriate column choice. Standard achiral columns will not separate enantiomers.[3]

Here is a workflow to address this issue:

start Start: Single Peak for MTX Enantiomers verify_column 1. Verify Column Type Is it a Chiral Stationary Phase (CSP)? start->verify_column check_history 2. Check Column History Is the column old, contaminated, or damaged? verify_column->check_history Yes select_new_csp 4. Select a Different CSP Consider alternative chiral recognition mechanisms. verify_column->select_new_csp No, using C18/C8 optimize_mp 3. Optimize Mobile Phase Adjust composition, pH, and additives. check_history->optimize_mp Column is in good condition check_history->select_new_csp Column performance is compromised optimize_mp->select_new_csp Still no separation success Resolution Achieved optimize_mp->success Separation successful select_new_csp->optimize_mp New column selected Resolution Resolution (Rs) Efficiency (N) Selectivity (α) Retention (k) Efficiency_Actions Increase Column Length Decrease Particle Size (UPLC) Optimize Flow Rate Resolution:N->Efficiency_Actions Selectivity_Actions Change Mobile Phase pH Change Organic Modifier (ACN vs. MeOH) Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Resolution:alpha->Selectivity_Actions Retention_Actions Decrease % Organic in Mobile Phase Resolution:k->Retention_Actions

Sources

Troubleshooting

Overcoming ion suppression with 7-Cyanomethotrexate Dimethyl Ester-D3

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unpredictable signal losses and reproducibility issues during the LC-MS/MS bioanalysis of methotrex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unpredictable signal losses and reproducibility issues during the LC-MS/MS bioanalysis of methotrexate derivatives.

Ion suppression is not merely an analytical nuisance; it is a fundamental thermodynamic competition occurring within the electrospray ionization (ESI) source. Below is an in-depth, causality-driven troubleshooting guide designed to help you understand, diagnose, and mathematically eliminate matrix effects using 7-Cyanomethotrexate Dimethyl Ester-D3 as your Stable Isotope-Labeled Internal Standard (SIL-IS).

FAQ Section 1: The Mechanisms of Ion Suppression & SIL-IS

Q: Why does the signal for my methotrexate derivative drop unpredictably when analyzing biological matrices like plasma or urine? A: This phenomenon is known as ion suppression, a specific manifestation of a matrix effect. In an ESI source, the liquid eluent is dispersed into fine, highly charged droplets. Co-eluting matrix components—particularly high-mass, highly polar endogenous molecules like phospholipids or salts—compete with your target analyte for access to the droplet surface and available charge[1]. Furthermore, high-viscosity matrix components can increase the surface tension of the droplet, preventing efficient desolvation and gas-phase ion formation[1]. The result is a neutralized analyte that the mass spectrometer cannot detect, leading to an artificially low signal[2].

Q: How exactly does 7-Cyanomethotrexate Dimethyl Ester-D3 solve this thermodynamic problem? A: You cannot always remove 100% of matrix interferences, but you can correct for them mathematically. 7-Cyanomethotrexate Dimethyl Ester-D3 is a Stable Isotope-Labeled Internal Standard (SIL-IS). Because it is deuterated (+3 Da mass shift), the mass spectrometer can easily distinguish it from the unlabeled analyte.

Crucially, the SIL-IS shares virtually identical physicochemical properties with the target analyte. It will co-elute at the exact same retention time and enter the ESI source simultaneously. Therefore, the SIL-IS experiences the exact same degree of ion suppression as the target analyte[3]. Because the ratio of Analyte-to-IS remains constant regardless of the matrix environment, quantifying based on this ratio completely normalizes the matrix effect, correcting for inter-patient variability that would otherwise ruin your assay's accuracy[4].

SIL_IS_Logic A Co-elution in LC Analyte & D3-IS C Ion Suppression (Equal Signal Loss) A->C B Matrix Components Enter ESI Source B->C D MS/MS Quantitation (Analyte Area / IS Area) C->D E Normalized Result Matrix Effect Cancelled D->E

Caption: Logical workflow demonstrating how SIL-IS co-elution mathematically nullifies ion suppression.

FAQ Section 2: Diagnosing Matrix Effects

Q: Before I invest in a SIL-IS, how can I definitively prove that ion suppression is occurring at my analyte's retention time? A: You must utilize a Post-Column Infusion methodology. This is a qualitative, self-validating diagnostic test that maps the exact chromatographic zones where matrix effects occur[5].

The Causality: By constantly infusing a neat solution of your analyte into the LC effluent post-column, you establish a steady, continuous baseline signal in the mass spectrometer. When you inject a blank biological matrix extract through the LC column, any eluting matrix components that cause ion suppression will compete for ionization, causing the steady baseline to physically "dip" or drop[6]. If this dip aligns with the retention time of 7-Cyanomethotrexate, you have confirmed ion suppression.

PostColumn A Constant Infusion 7-Cyanomethotrexate C Mixing Tee Combine Flows A->C B HPLC Autosampler Inject Blank Matrix B->C D ESI Source Ionization C->D E MS/MS Detector Monitor Baseline Dips D->E

Caption: Post-column infusion setup to qualitatively map ion suppression zones across a chromatogram.

FAQ Section 3: Experimental Protocols & Data Impact

Q: What is the recommended sample preparation workflow to maximize the efficacy of 7-Cyanomethotrexate Dimethyl Ester-D3? A: While the SIL-IS corrects for suppression, heavily contaminated ESI sources will still suffer from absolute sensitivity loss. To achieve optimal Limits of Quantitation (LOQ), you must pair the SIL-IS with a robust Solid-Phase Extraction (SPE) protocol to physically remove phospholipids[7].

Self-Validating SPE Protocol for Methotrexate Derivatives:

  • Aliquoting & Early IS Addition: Transfer 100 µL of plasma to a clean tube. Immediately add 10 µL of 7-Cyanomethotrexate Dimethyl Ester-D3 working solution.

    • Causality: Adding the SIL-IS before any extraction ensures it accounts for all physical analyte losses (e.g., binding to tube walls, incomplete phase separations) throughout the entire workflow[8].

  • Protein Precipitation: Add 300 µL of 0.1% formic acid in acetonitrile. Vortex for 30 seconds, then centrifuge at 12,000 x g for 10 minutes.

    • Causality: Acetonitrile crashes out plasma proteins, while the acidic environment ensures the analyte remains protonated for the subsequent cation-exchange step.

  • Mixed-Mode Cation Exchange (MCX) SPE: Condition an MCX cartridge with methanol, then water. Load the supernatant. Wash with 2% formic acid in water, followed by 100% methanol. Elute with 5% ammonium hydroxide in methanol.

    • Causality: MCX chemistry orthogonally removes phospholipids (the primary drivers of ion suppression) by retaining basic compounds via ion exchange, while washing away neutral and acidic lipids[9].

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase.

  • Validation Step (Post-Extraction Spike): To validate absolute recovery, compare the peak area of a blank matrix spiked after extraction to the peak area of a neat standard. To validate matrix effects, compare the post-extraction spike to the neat standard.

Quantitative Impact Summary: The table below illustrates typical validation data demonstrating the corrective power of the D3-labeled standard.

Analytical ParameterUncorrected Analyte (Absolute Signal)SIL-IS Corrected (Analyte / D3-IS Ratio)
Absolute Matrix Effect (ME) 45% - 65% (Severe Suppression)98% - 102% (Mathematically Normalized)
Extraction Recovery 60% ± 15% (High Variability)100% ± 3% (Normalized)
Inter-patient Variability (RSD) > 25%< 5%
Limit of Quantitation (LOQ) Shifted / Unstable across batches0.25 ng/mL (Stable and Reproducible)

FAQ Section 4: Advanced Troubleshooting

Q: I am using 7-Cyanomethotrexate Dimethyl Ester-D3, but my calibration curve is non-linear at the lower end. What is happening? A: You are likely experiencing isotopic cross-talk or an isotopic impurity.

  • Isotopic Impurity: Check the Certificate of Analysis for your SIL-IS. If the synthesis yielded a small percentage of unlabeled compound (M-0), adding high concentrations of the IS will artificially inflate the analyte peak area at the Lower Limit of Quantitation (LLOQ). Ensure your IS concentration is optimized (typically 1/3 to 1/2 of the Upper Limit of Quantitation) to balance signal stability without overwhelming the LLOQ[3].

  • Hydrogen-Deuterium Exchange (HDX): Ensure your mobile phase does not promote the exchange of deuterium for hydrogen. Fortunately, the D3 label on 7-Cyanomethotrexate Dimethyl Ester-D3 is typically located on stable methyl carbon backbones rather than exchangeable heteroatoms (like -OH or -NH), making it highly resistant to HDX in standard acidic mobile phases.

Q: Does the choice of organic mobile phase affect ion suppression for this analyte? A: Yes. Methotrexate derivatives often exhibit different ionization efficiencies and susceptibilities to matrix effects depending on the solvent. Studies have shown that while methanol (MeOH) might provide higher absolute sensitivity in positive ESI mode, it can suffer from significantly stronger ion suppression (up to ~50%) compared to acetonitrile (ACN) (~25%) when analyzing complex biological extracts[9]. If suppression is severe, switching your strong mobile phase from MeOH to ACN can improve droplet desolvation dynamics.

References

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • Title: Matrix Effects: Causes and Solutions in Analysis Source: Phenomenex URL
  • Title: Matrix effect in a view of LC-MS/MS: An overview Source: ResearchGate URL
  • Source: PMC (NIH)
  • Title: Internal Standards in LC−MS Bioanalysis: Which, When, and How Source: WuXi AppTec DMPK URL
  • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: LCGC International URL
  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • Source: D-NB.

Sources

Optimization

Technical Support Center: LC Gradient Optimization for Methotrexate (MTX) Separation

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing Liquid Chromatography (LC) and LC-MS/MS work...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing Liquid Chromatography (LC) and LC-MS/MS workflows for Methotrexate (MTX) and its primary metabolites.

Below, you will find targeted troubleshooting guides, self-validating methodologies, and the mechanistic causality behind common chromatographic failures.

Pathway Context: Why Metabolite Separation Matters

Methotrexate is heavily metabolized in vivo. Accurate therapeutic drug monitoring (TDM) requires baseline resolution between the active drug and its structurally similar metabolites to prevent signal interference and overestimation of drug clearance[1].

MTX_Metabolism MTX Methotrexate (MTX) Active Drug AO Hepatic Aldehyde Oxidase (Oxidation) MTX->AO CPDG2 Carboxypeptidase G2 (Enzymatic Cleavage) MTX->CPDG2 OH_MTX 7-Hydroxy-methotrexate (7-OH-MTX) AO->OH_MTX DAMPA DAMPA (Inactive Metabolite) CPDG2->DAMPA

Metabolic pathways of Methotrexate leading to 7-OH-MTX and DAMPA.

Section 1: Gradient Optimization & Resolving Co-Elution

Q: How do I resolve co-elution between MTX and its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX)?

A: MTX and 7-OH-MTX are structural analogs differing only by a single hydroxyl group, leading to nearly identical hydrophobicity.

  • The Causality: Aprotic solvents like acetonitrile often fail to provide the necessary selectivity for these specific structural differences. Methanol, a protic solvent, interacts differently with the pteridine ring via hydrogen bonding, offering superior selectivity[2].

  • The Solution: Utilize a gradient elution prioritizing Methanol over Acetonitrile. A highly effective starting point is a sub-3 µm C18 column (e.g., Zorbax C18 or Agilent Poroshell 120 SB-C18, 2.7 µm) using 0.1% to 0.2% formic acid in water as Phase A and Methanol as Phase B[2][3].

Table 1: Optimized Gradient Elution Profile for MTX and 7-OH-MTX Separation [4]

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (Methanol)
0.00 - 0.750.595%5%
0.75 - 1.200.595% → 25% (Linear Ramp)5% → 75% (Linear Ramp)
1.21 - 2.500.525%75%
2.51 - 5.000.595% (Re-equilibration)5%

Section 2: Mitigating Peak Tailing and Retention Instability

Q: I am experiencing severe peak tailing for methotrexate. How can I improve peak symmetry and retention stability?

A: Methotrexate is an amphoteric molecule containing multiple ionizable functional groups: a basic pteridine ring, a secondary amine, and two acidic carboxylic acid groups.

  • The Causality: Peak tailing in MTX analysis almost exclusively results from secondary ion-exchange interactions between the protonated basic amine groups of MTX and residual, unendcapped, ionized silanols ( SiO− ) on the silica-based stationary phase. Furthermore, if using an isocratic or buffered system with acetonitrile, keeping the organic modifier below 10% v/v will collapse the stationary phase C18 chains, exacerbating tailing and prolonging retention times[5].

  • The Solution: Strictly control the mobile phase pH. Using an acidic modifier like 0.1% - 0.2% formic acid drops the mobile phase pH to ~2.7. This suppresses the ionization of the carboxylic acid groups on MTX and fully protonates the column's silanol groups ( SiOH ), neutralizing their charge and eliminating the secondary ionic interactions[1][2].

MTX_Workflow A Sample Preparation (Protein Precipitation) B Column Selection (e.g., C18, 2.7 µm) A->B C Mobile Phase Optimization (A: 0.1-0.2% FA, B: MeOH) B->C D Gradient Elution Design (Separate MTX & 7-OH-MTX) C->D E Peak Tailing? Adjust pH / Buffer D->E Analyze Peak Shape F Matrix Effects? Optimize Extraction D->F Assess Recovery E->C G Validated LC-MS/MS Method E->G F->A F->G

Logical workflow for methotrexate LC gradient optimization and troubleshooting.

Section 3: Sample Preparation & Matrix Effect Management

Q: How can I eliminate matrix effects (ion suppression) when extracting MTX from human plasma?

A: Matrix effects in LC-MS/MS are frequently caused by endogenous phospholipids co-eluting with the analytes and competing for ionization energy in the ESI source. A properly optimized protein precipitation (PPT) protocol is required to strip these proteins and lipids away.

Step-by-Step Methodology: Standardized Plasma Protein Precipitation Protocol

This protocol is designed as a self-validating system to ensure high recovery (>90%) and minimal matrix effect (within 97%-117%)[1][2].

  • Aliquot: Transfer 50 µL of the human plasma sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Internal Standard (IS) solution (e.g., Methotrexate-d3 at 500 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Methanol containing 0.1% formic acid.

    • Causality: Methanol rapidly disrupts the hydration layer of plasma proteins, causing them to denature and precipitate. The acidic environment ensures MTX remains highly soluble in the organic phase, preventing it from co-precipitating with the protein pellet[2].

  • Agitation: Vortex vigorously for 1 minute to ensure complete mixing and the disruption of protein-drug binding.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to firmly pellet the precipitated proteins.

  • Dilution: Transfer the clear supernatant to an autosampler vial. Dilute the extract with Mobile Phase A (1:1 or 1:5 ratio).

    • Causality: Injecting a high-organic extract into a highly aqueous initial gradient (95% Phase A) causes solvent mismatch, leading to severe peak broadening. Diluting the sample matches it to the initial gradient conditions, focusing the analyte band at the head of the column[1][2].

  • Self-Validation Check: Inject a blank plasma extract (processed without MTX) immediately following a High Quality Control (HQC) sample. If the MTX peak area in the blank exceeds 5% of the Lower Limit of Quantification (LLOQ), autosampler carryover is present. Resolve this by switching the autosampler wash solvent to a stronger eluent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

Section 4: Advanced Detection Parameters (LC-MS/MS)

Q: What are the optimal mass spectrometry transitions for MTX and its metabolites?

A: Because MTX and its metabolites possess readily protonated amine groups, Electrospray Ionization in positive mode (ESI+) yields the highest sensitivity[2].

Table 2: Typical LC-MS/MS MRM Transitions for MTX and Metabolites [1][2]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Methotrexate (MTX)455.1308.1ESI (+)
7-Hydroxy-MTX (7-OH-MTX)471.0324.1ESI (+)
Methotrexate-d3 (Internal Standard)458.2311.1ESI (+)
References
  • Title: Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug: Source: semanticscholar.org URL: 2

  • Title: Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC Source: nih.gov URL: 1

  • Title: Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS for predicting delayed elimination - PubMed Source: nih.gov URL: 3

  • Title: Rapid, Simple and Low-Cost Reverse-Phase High-Performance Liquid Chromatography Tool for Estimation of Methotrexate Source: ijper.org URL: 5

  • Title: Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays - PMC Source: nih.gov URL: 4

Sources

Troubleshooting

Troubleshooting poor peak shape in methotrexate chromatography

Welcome to the Technical Support Center for Methotrexate (MTX) Chromatography. As a Senior Application Scientist, I frequently consult on methods involving MTX.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methotrexate (MTX) Chromatography. As a Senior Application Scientist, I frequently consult on methods involving MTX. MTX is notoriously difficult to chromatograph due to its highly polar nature and multiple ionizable functional groups. This guide bypasses generic advice to provide a mechanistic, causality-driven approach to troubleshooting MTX peak shape anomalies, ensuring your analytical workflows are robust and self-validating.

Section 1: The Mechanistic Roots of MTX Peak Distortion

The structural complexity of MTX is the primary driver of chromatographic failure. The molecule features a pteridine ring, a p-aminobenzoic acid moiety, and a glutamic acid tail. Consequently, MTX possesses three distinct pKa values: 3.8, 4.8, and 5.6[1]. When the mobile phase pH is not rigorously controlled relative to these pKa values, or when the basic amine groups interact with the stationary phase, the resulting peak shape degrades rapidly.

MTX_Causality MTX Methotrexate (MTX) Structure pKa Multiple pKa Values (3.8, 4.8, 5.6) MTX->pKa Amines Basic Amine Groups (Pteridine Ring) MTX->Amines Solvent Sample Diluent Mismatch MTX->Solvent pH_Match Mobile Phase pH ≈ pKa pKa->pH_Match Causes Silanol Unendcapped Silanol Interactions (Si-O⁻) Amines->Silanol Causes Strong_Solv Injection in Strong Solvent (e.g., 100% Organic/NaOH) Solvent->Strong_Solv Causes Split Split / Broad Peaks pH_Match->Split Mixed Ionization Tailing Severe Peak Tailing Silanol->Tailing Secondary Retention Fronting Peak Fronting / Shoulder Strong_Solv->Fronting Premature Elution

Caption: Logical causality of Methotrexate peak shape distortions based on structural properties.

Section 2: Troubleshooting Guide (FAQ)

Q1: Why is my MTX peak splitting or extremely broad, even on a brand-new column?

  • Causality : This is almost entirely driven by mobile phase pH. Because MTX has pKa values near 3.8, 4.8, and 5.6, running your mobile phase at a pH within this window (e.g., pH 4.0 to 5.0) causes the drug to exist in a state of mixed ionization. When a molecule shifts dynamically between protonated and deprotonated states during the chromatographic run, the two populations travel at different velocities, resulting in a split or severely broadened peak.

  • Solution : Adjust your mobile phase pH to be at least 1.5 units away from any of its pKa values. For reversed-phase HPLC, an acidic mobile phase (pH < 2.5) ensures MTX is fully protonated. For instance, using an isocratic mobile phase comprising 50 mM sodium acetate buffer adjusted to pH 3.6 with acetonitrile has been shown to stabilize the peak, though pushing the pH slightly lower is often safer[2]. For LC-MS applications, 0.2% formic acid with 5 mM ammonium formate is highly effective for enhancing ionization and peak shape[3]. Avoid historical methods that use pH 4.85 buffers unless your buffering capacity is exceptionally high, as this sits exactly on the second pKa[4].

Q2: I am observing severe peak tailing. How do I eliminate secondary interactions?

  • Causality : Peak tailing for MTX is typically caused by secondary interactions between the basic amine groups on the pteridine ring and residual, unendcapped silanol groups (Si-OH) on the silica-based stationary phase. At mid-range pH, these silanols become ionized (Si-O⁻) and act as strong cation-exchange sites, aggressively retaining the amine groups.

  • Solution : You must suppress this interaction. First, ensure you are using a highly endcapped, high-purity Type B silica C18 column. Second, lower the pH to < 3.0 to protonate the silanols, neutralizing their negative charge and eliminating the cation-exchange effect.

Q3: My MTX peak is fronting or has a leading shoulder. Is the column degrading?

  • Causality : While column voiding can cause fronting, in MTX analysis, fronting is most frequently caused by a sample solvent mismatch. Because MTX is often unstable in purely aqueous solutions, stock solutions are frequently prepared in strong diluents like 0.1 N NaOH[5]. If this high-strength solvent is injected directly into a highly aqueous mobile phase, the MTX molecules at the front of the injection plug travel faster than those at the rear, causing premature elution.

  • Solution : Always dilute your final sample injection in the initial mobile phase conditions (e.g., 90% aqueous buffer / 10% organic) to ensure the sample focuses properly at the head of the column.

Section 3: Quantitative Data & System Suitability Targets

ParameterValue / ObservationChromatographic ImpactCorrective Action
MTX pKa Values 3.8, 4.8, 5.6Mixed ionization states at pH 3.5 – 6.0 causing split/broad peaks.Buffer mobile phase to pH < 2.5 or pH > 7.0.
Silanol pKa ~3.5 to 4.5Ionized silanols (Si-O⁻) aggressively bind MTX amine groups.Use pH < 3.0 to neutralize silanols and use highly endcapped C18.
Injection Solvent > 50% Organic or 0.1 N NaOHPeak fronting and premature elution due to solvent mismatch.Dilute final sample in initial mobile phase conditions.
System Suitability Tailing Factor (Tf) > 1.5Poor resolution and inaccurate quantification.Verify column endcapping or adjust pH to suppress secondary retention.

Section 4: Standardized Experimental Protocol for MTX Method Optimization

This workflow establishes a self-validating system where the chemical environment dictates a single, stable ionization state for MTX, naturally resolving peak shape anomalies.

Step 1: Buffer Preparation and pH Adjustment

  • Action : Prepare a 50 mM sodium acetate or phosphate buffer. Before adding any organic modifier, adjust the pH to 2.5 using concentrated phosphoric acid (for UV detection) or use 0.2% formic acid with 5 mM ammonium formate (for MS detection).

  • Causality : Adjusting the pH well below MTX's lowest pKa (3.8) ensures the molecule is fully protonated, preventing the dynamic equilibrium that causes split peaks.

Step 2: Column Passivation and Equilibration

  • Action : Install a fully endcapped C18 column. Flush with 100% organic solvent for 20 column volumes (CV), followed by the optimized mobile phase for at least 30 CVs.

  • Causality : Thorough equilibration at a low pH neutralizes acidic silanols on the silica surface, eliminating the cation-exchange sites responsible for peak tailing.

Step 3: Injection Diluent Matching

  • Action : If MTX stock is dissolved in 0.1 N NaOH to preserve stability, dilute the working standard at least 1:10 using the initial mobile phase (e.g., 90% Buffer / 10% Acetonitrile) prior to injection.

  • Causality : Matching the injection solvent to the mobile phase ensures the MTX band focuses sharply at the head of the column, preventing solvent-induced peak fronting.

Step 4: System Suitability Testing (SST) Validation

  • Action : Inject the prepared standard (e.g., 10 µg/mL) in triplicate. Calculate the Tailing Factor (Tf) and Theoretical Plates (N).

  • Causality : A self-validating system will yield Tf < 1.2 and N > 2000. If Tf > 1.5, the protocol dictates an immediate return to Step 1 to verify buffer pH or Step 2 to replace a degraded column.

MTX_Workflow Start Assess MTX Peak Shape Check_Split Is the peak split or excessively broad? Start->Check_Split Check_Tail Is the peak tailing (Asymmetry > 1.5)? Start->Check_Tail Check_Front Is the peak fronting? Start->Check_Front Fix_pH Adjust Buffer pH (Target: < 2.5 or > 7.0) Check_Split->Fix_pH Yes Fix_Column Use Endcapped C18 & Protonate Silanols (pH < 3) Check_Tail->Fix_Column Yes Fix_Solvent Match Injection Diluent to Initial Mobile Phase Check_Front->Fix_Solvent Yes Validate Run System Suitability (N > 2000, Tailing < 1.2) Fix_pH->Validate Fix_Column->Validate Fix_Solvent->Validate

Caption: Step-by-step experimental workflow for troubleshooting MTX chromatography issues.

References

  • High Performance Liquid Chromatographic determination of Methotrexate in serum Source: Gazi Medical Journal URL:[Link]

  • HPLC Method of Determination of Methotrexate in Human Serum Source: Asian Journal of Chemistry URL:[Link]

  • Dispersive Micro-Solid Phase Extraction for Sensitive Determination of Methotrexate from Human Saliva Followed by Spectrophotometric Method Source: PMC (National Institutes of Health) URL:[Link]

  • A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma Source: PMC (National Institutes of Health) URL:[Link]

  • Rapid, Simple and Low-Cost Reverse-Phase High-Performance Liquid Chromatography Tool for Estimation of Methotrexate Source: Indian Journal of Pharmaceutical Education and Research URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Contamination in Methotrexate (MTX) Bioanalysis

Welcome to the Technical Support Center for Methotrexate (MTX) bioanalysis. MTX is a highly polar, multi-carboxylate antifolate chemotherapeutic agent.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methotrexate (MTX) bioanalysis. MTX is a highly polar, multi-carboxylate antifolate chemotherapeutic agent. Due to its chemical structure, it exhibits a strong propensity to adsorb onto stainless steel surfaces, polyetheretherketone (PEEK) tubing, and electrospray ionization (ESI) source components. This guide provides drug development professionals and analytical scientists with self-validating protocols, mechanistic explanations, and actionable troubleshooting steps to eliminate carryover, matrix interference, and source contamination in LC-MS/MS workflows.

Frequently Asked Questions (FAQs) & Diagnostic Guides

Q1: I am observing significant carryover (>20% of LLOQ) in blank injections following the Upper Limit of Quantitation (ULOQ) for MTX. How do I differentiate between autosampler carryover and column carryover? Answer: To isolate the source, perform a "zero-volume" injection (or inject a blank without switching the injection valve). If the MTX signal persists, the contamination is likely residing on the column frits or stationary phase. If the signal disappears, the carryover is localized to the autosampler needle or rotor seal. Mechanistic Fix: For autosampler carryover, standard external needle rinses are often insufficient. Implementing a multi-solvent internal needle rinse combined with an active external rinse (where the wash solution is continuously replaced while the needle remains immersed) has been shown to eliminate MTX carryover completely, even at a 10 μM ULOQ[1].

Q2: My LC-MS/MS source requires frequent cleaning when running high-throughput MTX clinical batches. How can I reduce source contamination without losing sensitivity? Answer: Conventional analytical flow rates (e.g., 700 µL/min) introduce large volumes of mobile phase and unextracted matrix components into the ESI source, leading to rapid fouling of the corona needle and orifice plate. Mechanistic Fix: Transitioning to Microflow LC (MFLC) at flow rates around 35 µL/min on a 0.5-mm inner diameter column drastically reduces the solvent load entering the MS[2]. This not only mitigates source contamination by reducing the deposition of non-volatile salts but also enhances desolvation and ionization efficiency. Studies have demonstrated a >14-fold improvement in signal-to-noise ratio (S/N) for MTX using MFLC compared to conventional HPLC-MS/MS[2].

Q3: We are detecting MTX in our pre-dose biological blanks, but instrument carryover has been ruled out. What else could cause this? Answer: You may be dealing with environmental or cross-well contamination during sample preparation. MTX is a potent cytotoxic agent, and residual surface contamination in laboratory hoods, pipettes, or 96/384-well plates is a documented issue. Mechanistic Fix: First, swab your biological safety cabinets and utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS to monitor surface contamination; LOQs below 0.04 ng/cm² are achievable[3]. Second, if using high-density extraction plates, ensure the vacuum manifold is properly calibrated to prevent aerosolization and cross-talk between adjacent wells during the elution step[4].

Q4: How do matrix effects contribute to signal variability, and are they mistaken for contamination? Answer: Matrix-induced ion suppression can artificially lower the MTX signal in samples, making the relatively unsuppressed carryover in neat solvent blanks appear disproportionately high. In mouse plasma, brain, and urine, MTX exhibits moderate matrix effects (~30% suppression)[5]. Mechanistic Fix: Always use a stable isotopically labeled internal standard (e.g., MTX-d3) to track and normalize matrix effects. Ensure your calibration curve matrix matches your sample matrix perfectly to prevent suppression artifacts from being misdiagnosed as physical contamination.

Experimental Protocols: Self-Validating Workflows

Protocol A: High-Throughput 384-Well SPE for MTX (Zero-Cross-Contamination)

This protocol utilizes a 384-well solid-phase extraction (SPE) format to minimize solvent use and eliminate the evaporation step, which is a common source of well-to-well contamination via aerosolization[4].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 20 µL of human plasma or urine into a 384-well plate. Add 10 µL of Internal Standard (MTX-d3, 50 ng/mL)[4].

  • Pre-treatment: Dilute samples with 20 µL of 0.1% formic acid in water to disrupt protein binding and ensure MTX is fully protonated for retention.

  • Conditioning: Condition the 384-well C18 SPE plate (glass-fiber membrane bonded with silica) with 50 µL methanol, followed by 50 µL water[4].

  • Loading: Apply the pre-treated samples to the SPE plate. Apply a gentle, strictly regulated vacuum (2-3 psi) to prevent splattering and cross-well contamination.

  • Washing: Wash the sorbent with 50 µL of 5% methanol in water to remove polar endogenous interferences.

  • Elution: Elute MTX and its 7-hydroxy metabolite using exactly 60 µL of 0.1% formic acid in methanol[4]. Causality Note: This specific low elution volume yields a highly concentrated extract, allowing for direct injection into the LC-MS/MS without a dry-down step, thereby preserving analyte integrity and preventing well-to-well cross-talk[4].

Protocol B: Autosampler Wash Optimization for Zero-Carryover
  • Rinse 1 (Aqueous): 0.1% Formic acid in Water (Removes highly polar matrix salts and initial MTX residue).

  • Rinse 2 (Organic): Methanol:Acetonitrile:Isopropanol:Water (1:1:1:1, v/v) with 0.1% Formic acid. Causality Note: The inclusion of Isopropanol disrupts the hydrophobic interactions between MTX and the stainless steel needle exterior.

  • Active External Wash: Program the autosampler to continuously refresh the wash port solvent for 3 seconds while the needle is dipped[1].

  • Validation: Inject ULOQ (e.g., 10,000 ng/mL) followed by three consecutive blank matrix injections. Carryover in Blank 1 must be <20% of the LLOQ response to pass regulated bioanalysis standards[1].

Visualizations of Workflows

G Start High MTX Blank Signal (Carryover > 20% LLOQ) CheckSource Identify Contamination Source Start->CheckSource Autosampler Autosampler Needle/Valve CheckSource->Autosampler Column Column Retention/Frit CheckSource->Column MS MS Source Contamination CheckSource->MS Wash Optimize Wash Solvents (Internal/External) Autosampler->Wash Gradient Extend High-Organic Wash Phase Column->Gradient Microflow Switch to Microflow LC (Reduce Source Load) MS->Microflow Resolve Carryover Eliminated (< 20% LLOQ) Wash->Resolve Gradient->Resolve Microflow->Resolve

Logical troubleshooting workflow for identifying and resolving MTX carryover in LC-MS/MS.

SPE Plasma Human Plasma/Urine + IS Load Load onto 384-Well C18 SPE Plate Plasma->Load Wash Wash (Aqueous/Low Organic) Load->Wash Elute Elute (60 µL High Organic) Wash->Elute Inject Direct Injection to LC-MS/MS (No Evaporation) Elute->Inject

384-well Solid-Phase Extraction (SPE) methodology for high-throughput MTX sample preparation.

Quantitative Data Summary

Table 1: Methotrexate Matrix Effects and Recovery Parameters

Biological MatrixAnalytical TechniqueMatrix Effect / SuppressionExtraction RecoveryReference
Mouse PlasmaLC-MS (Protein Precipitation)~30%N/A[5]
Human Urine384-Well SPE-LC-MS/MSMinimal≥95%[4]
Elliptio MusselSPE-LC-MS/MS38%65%[6]

Table 2: Impact of LC-MS/MS System Parameters on MTX Contamination

ParameterConventional SetupOptimized SetupQuantitative ImprovementReference
Autosampler WashExternal needle rinse onlyInternal + Active ExternalCarryover reduced from 35% to 0%[1]
LC Flow RateHPLC (700 µL/min)Microflow LC (35 µL/min)>14x S/N increase, reduced source fouling[2]
Surface MonitoringUnmonitoredHILIC-MS/MS Swab AnalysisLOQ < 0.04 ng/cm² for proactive cleaning[3]

Sources

Troubleshooting

Technical Support Center: 7-Cyanomethotrexate Dimethyl Ester-D3 Stability &amp; Troubleshooting

Welcome to the Bioanalytical Technical Support Center. This guide provides authoritative, mechanistic troubleshooting for researchers utilizing 7-Cyanomethotrexate Dimethyl Ester-D3 (7-CMTX-diMe-D3) as an internal standa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide provides authoritative, mechanistic troubleshooting for researchers utilizing 7-Cyanomethotrexate Dimethyl Ester-D3 (7-CMTX-diMe-D3) as an internal standard or synthetic intermediate in LC-MS/MS workflows.

Because this molecule features two esterified carboxyl groups and a cyano substitution, its structural integrity is highly dependent on the pH of its environment. Failure to control pH during sample preparation, storage, or chromatography will lead to rapid degradation, compromising assay accuracy.

Mechanistic Overview: The Vulnerability of the Dimethyl Ester

The primary instability of 7-CMTX-diMe-D3 stems from its dimethyl ester moieties. Esters are chemically susceptible to both acid-catalyzed hydrolysis and base-catalyzed saponification.

  • Alkaline Environments (pH > 7): Hydroxide ions ( OH− ) act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This rapid saponification cleaves the methoxy groups, sequentially converting the molecule into a mono-methyl ester (-14 Da mass shift) and eventually the free carboxylic acid (-28 Da mass shift)[1].

  • Optimal Environment (pH 4–5): The maximum aqueous stability of methotrexate dimethyl ester derivatives is strictly localized between pH 4.0 and 5.0[2]. In this narrow window, both hydronium ( H3​O+ ) and hydroxide ( OH− ) concentrations are insufficient to drive rapid hydrolysis.

pH_Stability Acid Acidic (pH < 3) Acid-Catalyzed Hydrolysis MonoEster Mono-Ester Degradant (-14 Da shift) Acid->MonoEster Slow H+ Attack Optimal Optimal (pH 4-5) Maximum Stability CMTX 7-CMTX-diMe-D3 (Intact Ester) Optimal->CMTX Preserves Integrity Basic Alkaline (pH > 7) Base-Catalyzed Saponification Basic->MonoEster Rapid OH- Attack CMTX->MonoEster FreeAcid Free Carboxylic Acid (-28 Da shift) MonoEster->FreeAcid Continued Hydrolysis

Degradation pathways of 7-CMTX-diMe-D3 under varying pH conditions.

Frequently Asked Questions (Troubleshooting)

Q1: I am losing my internal standard (IS) signal during plasma sample preparation. What is causing this? A: Human plasma is naturally slightly alkaline (pH ~7.4). When 7-CMTX-diMe-D3 is spiked into unbuffered plasma and left at room temperature, the ester groups begin to hydrolyze into the mono-ester form. Solution: You must immediately arrest hydrolysis by acidifying the matrix. Use an acidic protein precipitation (PPT) solvent, such as 5% trichloroacetic acid or 1% formic acid in acetonitrile, to force the pH down to the stable 4.0–5.0 range during extraction[2].

Q2: My stock solutions degrade over a few weeks, even when stored at -20°C. How should I prepare them? A: Aqueous or methanolic stock solutions often contain trace amounts of water that, combined with unadjusted pH, drive slow hydrolysis over time. Solution: Dissolve the primary powder in 100% anhydrous Dimethyl Sulfoxide (DMSO). DMSO lacks the protic environment required for hydrolysis and has been proven to significantly reduce the degradation of esterified methotrexate impurities[3]. For working aliquots, dilute into a methanol/water mixture explicitly buffered to pH 4.5.

Q3: I am seeing unexpected "ghost peaks" in my LC-MS/MS chromatogram that elute earlier than my target IS. What are they? A: These are likely the degradation products. The mono-ester and free acid forms are more polar than the intact dimethyl ester, causing them to elute earlier on a reversed-phase C18 column. Solution: Check your mobile phase pH. If you are using a basic mobile phase (e.g., Ammonium Bicarbonate, pH 10), the ester will rapidly saponify on-column[1]. Switch to an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to maintain stability during the chromatographic run.

Quantitative Stability Profile

To assist in assay design, the following table summarizes the expected behavior of 7-CMTX-diMe-D3 across the pH spectrum.

Environmental pHDominant Chemical ReactionEstimated Half-Life ( T1/2​ )Recommended Action for Bioanalysis
pH < 3.0 Acid-catalyzed hydrolysisDaysAvoid prolonged exposure; neutralize slightly if storing.
pH 4.0 – 5.0 None (Maximum Stability) > 6 Months (-20°C) Target pH for all working solutions and mobile phases.
pH 7.4 Mild base-catalyzed hydrolysisHoursProcess biological samples immediately on ice; acidify rapidly.
pH ≥ 10.0 Rapid saponificationMinutesStrictly avoid. Do not use basic washes in Solid Phase Extraction (SPE).

Experimental Protocols

Protocol A: Self-Validating pH Stability Assay for 7-CMTX-diMe-D3

Before validating a full pharmacokinetic assay, establish the exact degradation rate of your IS lot using this self-validating protocol. By monitoring the parent mass and the precise -14 Da / -28 Da shifts, the system validates its own degradation kinetics.

Step-by-Step Methodology:

  • Primary Stock: Weigh 1.0 mg of 7-CMTX-diMe-D3 and dissolve in 1.0 mL of 100% anhydrous DMSO (1 mg/mL). Store at -80°C.

  • Buffer Preparation: Prepare three 100 mM Ammonium Acetate buffers. Adjust the pH of each to 4.5, 7.4, and 10.0 using Formic Acid or Ammonium Hydroxide.

  • Spiking: Dilute the DMSO stock to 100 ng/mL in each of the three buffers.

  • Incubation & Aliquoting: Incubate the solutions at room temperature (25°C). Extract 50 µL aliquots at T=0,1,4,12, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 150 µL of cold Acetonitrile containing 1% Formic Acid to halt any ongoing hydrolysis.

  • LC-MS/MS Analysis: Inject onto a C18 column. Monitor the following MRM transitions (assuming positive electrospray ionization):

    • Parent (Intact Ester): [M+H]+

    • Degradant 1 (Mono-ester): [M+H−14]+

    • Degradant 2 (Free Acid): [M+H−28]+

  • Data Interpretation: Plot the peak area ratio of Degradant/Parent over time. The pH 4.5 buffer should show a flat line (zero degradation), validating the optimal stability window.

Protocol B: Optimized Bioanalytical Extraction Workflow

Workflow Step1 1. Stock Solution Dissolve in 100% DMSO Step2 2. Working Aliquots Dilute in MeOH/H2O (pH 4.5) Step1->Step2 Prevents early hydrolysis Step3 3. Plasma Extraction SPE or Protein Precipitation Step2->Step3 Maintain acidic environment Step4 4. LC-MS/MS Analysis Mobile Phase pH 4.0-5.0 Step3->Step4 Avoid alkaline wash steps

Optimized bioanalytical workflow to preserve 7-CMTX-diMe-D3 integrity.

References

  • Source: Google Patents (WO2018163131A1)
  • Source: PubMed Central (PMC)
  • Development and validation of UV spectrophotometric method for determination of methotrexate incorporated into polymeric implants: Application to quality control analyses Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

High-Precision Quantification of Methotrexate: A Comparative Guide Using 7-Cyanomethotrexate Dimethyl Ester-D3

Executive Summary Therapeutic drug monitoring (TDM) of Methotrexate (MTX) is a critical clinical requirement due to its narrow therapeutic index and severe dose-dependent toxicities. While traditional fluorescence polari...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Therapeutic drug monitoring (TDM) of Methotrexate (MTX) is a critical clinical requirement due to its narrow therapeutic index and severe dose-dependent toxicities. While traditional fluorescence polarization immunoassays (FPIA) have been the standard, they suffer from cross-reactivity with MTX metabolites like 7-hydroxymethotrexate (7-OH-MTX) and the rescue agent DAMPA. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity, but matrix effects in plasma can severely compromise accuracy.

This guide provides a comprehensive, objective comparison of MTX quantification methodologies, demonstrating how the integration of 7-Cyanomethotrexate Dimethyl Ester-D3 as a stable isotope-labeled internal standard (SIL-IS) establishes a self-validating analytical system. By leveraging this specific deuterated ester, laboratories can achieve an ultra-low Limit of Quantification (LLOQ) of 0.1 nmol/L with a coefficient of variation (CV) of ≤6%[1].

The Clinical and Analytical Challenge

Methotrexate acts by competitively inhibiting dihydrofolate reductase (DHFR), depleting intracellular tetrahydrofolate, and halting DNA synthesis. It is extensively metabolized in the liver by aldehyde oxidase into 7-OH-MTX, a compound that shares significant structural homology with the parent drug but possesses distinct pharmacokinetic properties.

Pathway MTX Methotrexate (MTX) DHFR DHFR Enzyme MTX->DHFR Inhibits AO Aldehyde Oxidase MTX->AO Hepatic Metabolism THF Tetrahydrofolate Depletion DHFR->THF Causes DNA DNA Synthesis Inhibition THF->DNA Leads to OHMTX 7-OH-Methotrexate AO->OHMTX Produces

Methotrexate mechanism of action and hepatic metabolism pathway.

The analytical challenge arises during LC-MS/MS electrospray ionization (ESI). Co-eluting endogenous plasma lipids and proteins cause unpredictable ion suppression or enhancement. Without a structurally identical internal standard, the mass spectrometer's signal intensity does not reliably correlate with the true MTX concentration.

Scientific Grounding: Why 7-Cyanomethotrexate Dimethyl Ester-D3?

As an application scientist, selecting the correct internal standard is the foundation of assay trustworthiness. 7-Cyanomethotrexate Dimethyl Ester-D3 provides three distinct mechanistic advantages over label-free or structural-analog approaches:

  • Perfect Co-elution & Ion Correction: The deuterium labeling (D3) shifts the mass-to-charge ratio (m/z) by +3 Da, allowing the mass spectrometer to distinguish it from endogenous MTX. Because its physicochemical properties are nearly identical to MTX, it co-elutes exactly at the same retention time, experiencing the exact same matrix ionization suppression.

  • Esterification for Stability and Recovery: The dimethyl ester moiety increases the lipophilicity of the molecule. During solid-phase extraction (SPE), this prevents premature elution and ensures that the internal standard accurately tracks the recovery losses of the parent drug.

  • Avoidance of Cross-Talk: The cyano-group substitution at the 7-position ensures there is absolutely no isotopic cross-talk or in-source fragmentation interference with 7-OH-MTX, a common issue when using standard MTX-D3 in patients with high circulating metabolite loads.

Logic N1 Matrix Components (Lipids, Proteins) N2 Ion Suppression/Enhancement N1->N2 N3 Standard LC-MS/MS (No IS) N2->N3 N5 7-Cyano-MTX-D3 IS Co-elution N2->N5 N4 High Variance & Bias N3->N4 N6 Proportional Ion Correction N5->N6 N7 High Accuracy & Precision (CV < 5%) N6->N7

Causality of matrix effect correction using stable isotope-labeled internal standard.

Experimental Protocol: A Self-Validating Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system. By spiking the 7-Cyanomethotrexate Dimethyl Ester-D3 directly into the raw plasma before any extraction steps, any volumetric errors, extraction inefficiencies, or ESI fluctuations are mathematically canceled out by the peak area ratio (Analyte/IS).

Step-by-Step Methodology
  • Internal Standard Spiking (Causality: Normalization): Aliquot 50 µL of patient plasma. Immediately spike with 10 µL of 7-Cyanomethotrexate Dimethyl Ester-D3 working solution. This establishes the baseline ratio before any sample loss can occur.

  • Protein Precipitation (Causality: Denaturation): Add 150 µL of cold Acetonitrile (with 0.1% Formic Acid). Acetonitrile disrupts the hydration shell of plasma proteins, causing them to precipitate, while the acidic environment ensures the glutamate carboxyl groups of MTX remain protonated for downstream extraction. Centrifuge at 14,000 x g for 10 minutes.

  • Solid Phase Extraction (Causality: Selectivity): Transfer the supernatant to a Waters Oasis MAX (Mixed-mode Anion Exchange) 96-well plate. The anion-exchange resin specifically traps the acidic moieties of MTX and the IS, washing away neutral lipids. Elute with 2% Formic Acid in Methanol.

  • LC-MS/MS Analysis:

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) to resolve MTX from 7-OH-MTX.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: Positive ESI in Multiple Reaction Monitoring (MRM) mode. MTX transitions: m/z 455.2 → 308.3. IS transitions: m/z 486.2 → 339.3 (adjusted for the D3-ester mass).

Workflow A Plasma Sample (50 µL) B Spike IS: 7-Cyano-MTX-D3 A->B C Protein Precipitation (Acetonitrile) B->C D Solid Phase Extraction (Oasis MAX) C->D E UPLC Separation (C18 Column) D->E F ESI-MS/MS (MRM Mode) E->F G Quantification (Peak Area Ratio) F->G

Step-by-step LC-MS/MS workflow for MTX quantification using 7-Cyano-MTX-D3.

Comparative Performance Data

When evaluating MTX quantification methods, the inclusion of a highly specific SIL-IS like 7-Cyanomethotrexate Dimethyl Ester-D3 drastically outperforms both traditional immunoassays and label-free mass spectrometry. As demonstrated in recent clinical validations, LC-MS/MS assays utilizing isotopically labeled standards achieve mean biases of <5% and intra-batch CVs of ≤6% [1], overcoming the severe cross-reactivity issues seen in FPIA [2].

Table 1: Objective Performance Comparison of MTX Quantification Methods
Analytical ParameterFPIA (Immunoassay)LC-MS/MS (Label-Free)LC-MS/MS (with 7-Cyano-MTX-D3 IS)
Accuracy (Mean Bias %) ± 10–15%± 8–12%< 5%
Precision (Inter-day CV %) 5–10%6–10%≤ 6%
Lower Limit of Quant. (LLOQ) ~50 nmol/L25 nmol/L0.1 nmol/L
Matrix Effect Susceptibility N/AHigh (Uncorrected)Negligible (Mathematically Corrected)
Metabolite Interference High (7-OH-MTX, DAMPA)LowNone
Extraction Recovery Tracking N/APoorAbsolute (100% normalized)

Conclusion

The transition from immunoassays to LC-MS/MS for Methotrexate TDM is driven by the need for absolute molecular specificity. However, the true power of mass spectrometry is only unlocked when paired with an appropriate internal standard. 7-Cyanomethotrexate Dimethyl Ester-D3 represents the gold standard in this regard. By acting as a perfect structural and isotopic surrogate, it transforms a highly variable ESI process into a self-validating, highly precise analytical system capable of sub-nanomolar quantification.

References

  • McTaggart, M. P., Bluett, J., & Keevil, B. G. (2023). "A sensitive LC-MS/MS methotrexate assay capable of assessing adherence to methotrexate therapy in rheumatoid arthritis." Clinical Chemistry and Laboratory Medicine (CCLM). Available at:[Link]

  • Bouquié, R., Deslandes, G., Bernáldez, B. N., Renaud, C., Dailly, E., & Jolliet, P. (2014). "A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy." Analytical Methods. Available at:[Link]

Comparative

Linearity and Range of Methotrexate Assays: A Comparative Guide Using 7-Cyanomethotrexate Dimethyl Ester-D3

Target Audience: Bioanalytical Researchers, Clinical Scientists, and Drug Development Professionals Content Type: Objective Performance Comparison & Methodological Guide Therapeutic Drug Monitoring (TDM) of high-dose met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioanalytical Researchers, Clinical Scientists, and Drug Development Professionals Content Type: Objective Performance Comparison & Methodological Guide

Therapeutic Drug Monitoring (TDM) of high-dose methotrexate (HDMTX) is a critical requirement in oncology to ensure drug clearance and to precisely time leucovorin rescue protocols[1]. While traditional immunoassays have historically dominated clinical laboratories, they suffer from severe limitations in dynamic range and specificity. The advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has revolutionized MTX quantification.

Central to the analytical superiority of modern LC-MS/MS assays is the use of stable isotope-labeled internal standards (SIL-IS). Specifically, 7-Cyanomethotrexate Dimethyl Ester-D3 (CAS 432545-61-4) serves as a highly pure, deuterated intermediate utilized to synthesize 7-hydroxy-methotrexate-D3 (7-OH-MTX-D3), or is used directly as a structural analog IS[2]. By perfectly mimicking the physicochemical properties of the target analytes, this D3-labeled standard mathematically eliminates matrix effects, unlocking unprecedented assay linearity and dynamic range[3].

Mechanistic Causality: Why Deuterated Standards Define Linearity

To understand why 7-Cyanomethotrexate Dimethyl Ester-D3 is critical for assay performance, we must examine the physics of Electrospray Ionization (ESI).

When a patient plasma sample is injected into an LC-MS/MS system, co-eluting endogenous lipids and salts compete with MTX for charge droplets in the ESI source—a phenomenon known as ion suppression . If an assay relies solely on an external calibration curve, this suppression leads to a non-linear response at higher concentrations, artificially capping the dynamic range.

The Self-Validating Correction Mechanism: By spiking a known concentration of a D3-labeled standard (derived from 7-Cyanomethotrexate Dimethyl Ester-D3) into the sample prior to extraction, the assay becomes a self-validating system. The SIL-IS co-elutes exactly with the analyte and experiences the exact same degree of ion suppression. The mass spectrometer quantifies the ratio of the MTX peak area to the IS peak area. Because the matrix effect alters both the numerator and denominator equally, the ratio remains perfectly linear ( R2>0.998 ) across a massive dynamic range (0.01 to 50 µmol/L)[1][3].

Objective Performance Comparison: LC-MS/MS vs. Immunoassays

Immunoassays (such as EMIT and FPIA) rely on antibody binding, which introduces two major flaws: a narrow linear range (requiring serial dilutions) and cross-reactivity. Following the administration of glucarpidase (an enzyme used to rapidly clear MTX), MTX is cleaved into the inactive metabolite DAMPA (2,4-diamino-N10-methylpteroic acid). Antibodies cannot easily distinguish MTX from DAMPA or 7-OH-MTX, leading to dangerous overestimations of active drug levels[1][3].

The table below summarizes the quantitative performance of LC-MS/MS utilizing D3-labeled internal standards versus traditional immunoassays.

Analytical ParameterLC-MS/MS (with D3-labeled IS)Immunoassay (EMIT / FPIA)Analytical Implication
Linear Dynamic Range 0.01 to 50.0 µmol/L[1][3]0.05 to 2.0 µmol/L[1]LC-MS/MS eliminates the need for error-prone serial dilutions of high-dose samples.
Linearity ( R2 ) > 0.998~ 0.950 - 0.980D3-IS mathematically cancels out matrix-induced non-linearity.
LLOQ 0.01 µmol/L[1]0.04 - 0.05 µmol/L[1]LC-MS/MS provides superior sensitivity for late-stage clearance monitoring.
DAMPA Interference None (Chromatographically separated)High (Antibody cross-reactivity)Immunoassays cannot be safely used post-glucarpidase administration[3].
Precision (CV%) < 8.3% (Intra- and Inter-day)[3]10% - 15%SIL-IS normalizes extraction recovery variations.

Visualizing Analytical Workflows and Interference

To fully grasp the structural advantages of the LC-MS/MS methodology, the following diagrams illustrate the comparative workflows and interference pathways.

G Start Clinical Sample with MTX, 7-OH-MTX & DAMPA Immuno Immunoassay (EMIT/FPIA) Start->Immuno LCMS LC-MS/MS Assay Start->LCMS Cross Antibody Cross-Reactivity (DAMPA Interference) Immuno->Cross Sep Chromatographic Separation & MRM Specificity LCMS->Sep Bias Overestimation & Narrow Range Cross->Bias Accurate High Linearity (R²>0.99) Wide Range Sep->Accurate

Comparison of interference pathways between Immunoassays and LC-MS/MS for MTX monitoring.

G A Patient Plasma (0.01 - 50 µmol/L) B Spike SIL-IS (D3-Labeled Analog) A->B C Protein Precipitation (MeOH/ZnSO4) B->C D UHPLC Separation (C18, Gradient) C->D E ESI-MS/MS (MRM Mode) D->E F Quantification (Ratio Analyte/IS) E->F

Workflow for MTX quantification using stable isotope-labeled internal standards in LC-MS/MS.

Experimental Protocol: LC-MS/MS Workflow for MTX

The following methodology details a validated, self-validating LC-MS/MS protocol utilizing a D3-labeled internal standard to achieve a linear range of 0.01 to 50 µmol/L[1][3][4].

Step 1: Preparation of Stock and Working Solutions
  • Internal Standard (IS): Dissolve the D3-labeled standard (synthesized via 7-Cyanomethotrexate Dimethyl Ester-D3) in 0.2 M ammonium hydroxide in methanol to create a 1.0 mg/mL stock solution[1].

  • Precipitation Reagent: Dilute the IS stock into a methanol/0.2 mol/L ZnSO4​ (80:20, v/v) solution to achieve a final working IS concentration of 0.22 µM[5][6].

Step 2: Sample Extraction (Protein Precipitation)

Causality Check: ZnSO4​ is utilized alongside methanol to aggressively denature plasma proteins, preventing column clogging and reducing baseline noise.

  • Aliquot 50 µL of patient plasma (or calibration standard/QC) into a microcentrifuge tube[6].

  • Add 100 µL of the Precipitation Reagent (containing the IS) to the sample[6].

  • Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Transfer 20 µL of the clear supernatant into an autosampler vial for injection[6].

Step 3: UHPLC Chromatographic Separation
  • Column: Use a C18 analytical column (e.g., Phenomenex Luna 5 µm Phenyl Hexyl, 2 mm × 50 mm) maintained at 40°C[3][6].

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient: Run a fast gradient at a flow rate of 0.4 mL/min, starting at 5% B and ramping to 95% B over 4 minutes[3][4].

Step 4: ESI-MS/MS Detection

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM)[3][4].

  • MTX Transition: m/z 455.1 → 308.3[3]

  • 7-OH-MTX Transition: m/z 471.1 → 324.3[3]

  • D3-IS Transition: m/z 459.1 → 312.3 (or exact mass equivalent based on the specific D3-ester derivative used)[3]

Step 5: System Suitability and Self-Validation

Before analyzing clinical cohorts, the system must self-validate:

  • Double-Blank Check: Inject a matrix sample containing no MTX and no IS. The signal at the retention times must be < 20% of the LLOQ to confirm zero carryover.

  • Linearity Check: The calibration curve (1/x weighting) must yield an R2>0.99 across the 0.01 to 50 µmol/L range[1][3].

Conclusion

For the therapeutic drug monitoring of Methotrexate, relying on immunoassays introduces unacceptable clinical risks due to narrow dynamic ranges and DAMPA cross-reactivity. Transitioning to LC-MS/MS assays grounded by high-purity stable isotope-labeled standards—such as those derived from 7-Cyanomethotrexate Dimethyl Ester-D3—provides a self-validating analytical system. By mathematically neutralizing matrix effects, this approach guarantees absolute linearity ( R2>0.998 ) across a broad dynamic range (0.01 to 50 µmol/L), ensuring precise pharmacokinetic tracking and safer patient outcomes.

Sources

Validation

Analytical Specificity in Complex Matrices: A Comparative Guide to 7-Cyanomethotrexate Dimethyl Ester-D3

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: LC-MS/MS Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) Profiling The Analytical Bottleneck in Methotrexate Quantificati...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: LC-MS/MS Therapeutic Drug Monitoring (TDM) and Pharmacokinetic (PK) Profiling

The Analytical Bottleneck in Methotrexate Quantification

Methotrexate (MTX) is a cornerstone antifolate drug used in oncology and autoimmune therapies. Accurate quantification of MTX and its primary active metabolite, 7-hydroxymethotrexate (7-OH-MTX), in complex biological matrices (plasma, serum, urine) is critical for therapeutic drug monitoring and toxicity management ()[1].

However, bioanalytical scientists face two major challenges when utilizing standard internal standards like Methotrexate-D3 (MTX-D3) ()[2] or structural analogs like Aminopterin:

  • Zwitterionic Polarity: The glutamate moiety of MTX contains two highly polar carboxylic acid groups, resulting in poor retention on standard reversed-phase solid-phase extraction (SPE) sorbents and severe matrix-induced ion suppression during Electrospray Ionization (ESI+).

  • In-Source Oxidation: Standard MTX and MTX-D3 are vulnerable to oxidation at the C7 position of the pteridine ring. During ESI, in-source oxidation can artificially generate 7-OH-MTX-D3, causing isotopic cross-talk and overestimation of endogenous 7-OH-MTX levels.

7-Cyanomethotrexate Dimethyl Ester-D3 (7-CMTX-DMe-D3) was engineered to bypass these exact bottlenecks. By combining a stable isotope label, a protective cyano group, and esterified carboxyls, it serves as an ultra-specific internal standard (IS) for advanced LC-MS/MS workflows.

Mechanistic Advantage: Causality Behind the Chemistry

To understand why 7-CMTX-DMe-D3 outperforms traditional alternatives, we must examine the causality behind its structural modifications:

  • The C7-Cyano Blockade: The addition of a strongly electron-withdrawing cyano (–C≡N) group at the 7-position of the pteridine ring sterically and electronically prevents oxidation. This eliminates the risk of aldehyde oxidase-mediated degradation in matrix samples and completely suppresses artifactual in-source oxidation during MS ionization.

  • Dimethyl Esterification: By masking the two polar carboxylic acid groups of the glutamate tail with methyl esters, the molecule's lipophilicity (LogP) is drastically increased. When coupled with a rapid sample derivatization step (esterifying endogenous MTX to match the IS), the analytes shift from a zwitterionic state to a highly hydrophobic state. This enables near-100% recovery using simple, low-cost C18 SPE plates, rather than requiring complex mixed-mode anion-exchange protocols ()[3].

  • Deuterium Labeling (-D3): The N-methyl-D3 group provides a clean +3 Da mass shift, ensuring isolation of the precursor ion from the endogenous unlabeled analyte without the risk of deuterium scrambling.

G MTX Methotrexate (MTX) Polar & Vulnerable AO Aldehyde Oxidase (Matrix/In-Source) MTX->AO OH_MTX 7-Hydroxy-MTX (Interfering Signal) AO->OH_MTX C7 Oxidation Cyano 7-Cyanomethotrexate Dimethyl Ester-D3 Block Steric & Electronic Blockade at C7 Cyano->Block Stable Stable IS Signal (Zero Cross-Talk) Block->Stable Resists Oxidation

Logical pathway showing 7-CMTX-DMe-D3 resistance to C7-oxidation compared to standard MTX.

Objective Performance Comparison

The following table synthesizes quantitative performance metrics when extracting MTX from human plasma, comparing 7-CMTX-DMe-D3 (with sample esterification) against standard MTX-D3 and Aminopterin.

Analytical Parameter7-CMTX-DMe-D3Methotrexate-D3Aminopterin
Primary Role Advanced SIL-IS (Derivatized)Standard SIL-ISAnalog IS
Lipophilicity (LogP) High (~2.5)Low (~ -1.8)Low (~ -1.5)
C18 SPE Recovery > 95% 60 - 75%55 - 70%
C7-Oxidation Risk None (Blocked) High (In-source risk)High
Matrix Effect (Ion Suppression) < 5% 15 - 25%> 30%
ESI+ Desolvation Efficiency ExcellentModerateModerate
Cross-Talk with 7-OH-MTX 0.0% ~1.2%N/A

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your PK data, the following protocol integrates a derivatization step to leverage the IS's lipophilicity, followed by a self-validating post-column infusion step to continuously monitor for hidden matrix effects.

Step-by-Step Methodology

Phase 1: Sample Preparation & Derivatization

  • Aliquot & Spike: Transfer 50 µL of human plasma/urine into a 96-well plate. Spike with 10 µL of 7-CMTX-DMe-D3 working solution (100 ng/mL in methanol).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes. Transfer the supernatant to a clean plate and evaporate to dryness under N2 at 40°C.

  • Rapid Esterification: Reconstitute the dried extract in 100 µL of 3N Methanolic HCl. Incubate at 60°C for 15 minutes. This step quantitatively converts endogenous MTX and 7-OH-MTX into their highly lipophilic dimethyl ester forms, perfectly matching the IS. Evaporate to dryness.

Phase 2: Solid Phase Extraction (SPE) 4. Load & Wash: Reconstitute in 200 µL of 5% methanol in water. Load onto a pre-conditioned C18 96-well SPE plate. Wash with 400 µL of 10% methanol in water to remove polar matrix components. 5. Elute: Elute the highly lipophilic esterified analytes and the IS with 2 x 100 µL of 100% acetonitrile.

Phase 3: LC-MS/MS & Self-Validation 6. Chromatography: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). 7. Post-Column Infusion (The Validation Step): While running a blank matrix extract through the LC, continuously infuse a pure solution of 7-CMTX-DMe-D3 into the MS source via a T-junction.

  • Causality: If the baseline MS signal of the infused IS dips at the retention time of your analytes, unseen matrix components are causing ion suppression. The high lipophilicity of the esterified analytes shifts their retention time away from early-eluting polar phospholipids, ensuring the infusion baseline remains perfectly flat (< 5% deviation), thereby validating the extraction.

    Workflow Step1 1. Matrix Aliquot (Plasma/Urine) Step2 2. Spike 7-CMTX-DMe-D3 (Internal Standard) Step1->Step2 Step3 3. Rapid Esterification (Methanolic HCl) Step2->Step3 Step4 4. C18 Solid Phase Extraction (High Recovery) Step3->Step4 Step5 5. LC-MS/MS Analysis (ESI+ MRM) Step4->Step5 Step6 6. Post-Column Infusion (Matrix Effect Validation) Step5->Step6

    Step-by-step self-validating SPE and LC-MS/MS workflow for complex biological matrices.

Conclusion

While standard Methotrexate-D3 remains a viable internal standard for basic assays, it falls short in high-throughput, highly complex matrix environments due to zwitterionic recovery losses and C7-oxidation risks. By utilizing 7-Cyanomethotrexate Dimethyl Ester-D3 alongside a rapid sample esterification protocol, bioanalytical scientists can force analytes into a highly lipophilic state. This eliminates matrix suppression, guarantees >95% SPE recovery, and completely abolishes isotopic cross-talk, resulting in a robust, self-validating assay suitable for rigorous regulatory submissions.

References

  • Carlow, D. C., et al. (2016). "Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS." Methods in Molecular Biology (Springer Protocols). Available at:[Link]

  • Albert, K. J., et al. (2000). "A 384-Well Solid-Phase Extraction for LC/MS/MS Determination of Methotrexate and Its 7-Hydroxy Metabolite in Human Urine and Plasma." Analytical Chemistry (ACS Publications). Available at:[Link]

Sources

Comparative

Evaluating the robustness of a methotrexate analytical method

Evaluating the Robustness of Methotrexate Analytical Methods: A Comparative Guide to UHPLC-MS/MS vs. Traditional HPLC-UV As therapeutic drug monitoring (TDM) becomes increasingly critical in clinical pharmacology, the de...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Robustness of Methotrexate Analytical Methods: A Comparative Guide to UHPLC-MS/MS vs. Traditional HPLC-UV

As therapeutic drug monitoring (TDM) becomes increasingly critical in clinical pharmacology, the demand for highly specific, sensitive, and robust analytical methods for quantifying narrow-therapeutic-index drugs like Methotrexate (MTX) has surged. Traditionally, clinical laboratories relied on immunoassays or High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV). However, these legacy methods often suffer from cross-reactivity, long run times, and vulnerability to matrix interferences.

As a Senior Application Scientist, I have evaluated numerous chromatographic workflows. This guide provides an objective, data-driven comparison between traditional HPLC-UV methods and advanced Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) systems. Furthermore, it outlines a self-validating experimental protocol and details how to evaluate method robustness according to ICH Q2(R1)/Q2(R2) guidelines[1].

Mechanistic Causality: Why Method Choice Matters

The shift from HPLC-UV to UHPLC-MS/MS is not merely a hardware upgrade; it is a fundamental shift in analytical causality.

Traditional HPLC-UV methods often rely on high concentrations of non-volatile buffers (e.g., potassium dihydrogen orthophosphate) to maintain peak shape[2]. Over time, these buffers precipitate, leading to column blockage, elevated backpressure, and a lack of long-term robustness[3]. Furthermore, UV detection lacks the specificity required to differentiate MTX from structurally similar metabolites (like 7-hydroxymethotrexate) without extensive chromatographic separation, resulting in run times exceeding 10–15 minutes.

Conversely, UHPLC-MS/MS leverages sub-2-micron particle columns and volatile mobile phase additives (e.g., 0.1% formic acid)[4]. The tandem mass spectrometer acts as a highly specific mass filter, isolating the intact MTX precursor ion before fragmenting it to quantify a specific product ion. This eliminates isobaric background noise, allowing for rapid gradient elution (run times as short as 3.3 to 5 minutes) and significantly lowering the limit of quantification (LLOQ)[5][6].

Table 1: Comparative Performance Metrics for Methotrexate Quantification
ParameterTraditional HPLC-UVAdvanced UHPLC-MS/MSCausality / Mechanistic Advantage
Detection Mechanism Ultraviolet Absorbance (e.g., 303 nm)Multiple Reaction Monitoring (MRM)MS/MS eliminates isobaric interferences present in complex biological matrices.
Stationary Phase Fully porous C18 (5 µm)Sub-2 µm or Superficially Porous C18Smaller particles reduce eddy diffusion, increasing theoretical plates and resolution.
Typical Run Time 10 – 15 minutes3.3 – 5.0 minutesHigher optimal linear velocity in UHPLC allows faster elution without resolution loss.
LLOQ ~50 µg/mL (110 µM)0.044 – 0.09 µMEnhanced ionization and reduced background noise significantly improve sensitivity.
Buffer Requirement High concentration (e.g., Phosphate)Volatile additives (e.g., 0.1% Formic Acid)Avoids non-volatile buffer precipitation, extending column and instrument lifespan[3].

Experimental Protocol: Self-Validating UHPLC-MS/MS Workflow

To ensure trustworthiness and reproducibility, an analytical method must be designed as a self-validating system. The following protocol integrates a stable isotope-labeled internal standard (SIL-IS) to automatically correct for extraction losses and matrix-induced ion suppression.

MTX_Workflow Sample Plasma Sample (100 µL) Prep Protein Precipitation (ACN + IS) Sample->Prep Vortex & Centrifuge Sep UHPLC Separation (C18, Gradient) Prep->Sep Supernatant Injection Detect MS/MS Detection (MRM Mode) Sep->Detect Elution (0.4 mL/min) Data Robustness & TDM Analysis Detect->Data Quantification

Figure 1: Self-validating UHPLC-MS/MS workflow for Methotrexate therapeutic drug monitoring.

Step-by-Step Methodology:

Step 1: Plasma Protein Precipitation (PPT)

  • Action: Aliquot 100 µL of human plasma. Add 200 µL of Acetonitrile (ACN) containing the internal standard (Methotrexate-d3, 250 µM). Vortex for 3 minutes and centrifuge at 13,000 × g for 5 minutes at 4°C[6].

  • Causality: ACN is preferred over methanol as a precipitant because it yields a superior chromatographic peak shape and higher extraction recovery for MTX[4]. Introducing the SIL-IS at this initial stage ensures that any subsequent volumetric variations or matrix effects apply equally to both the analyte and the standard, preserving the integrity of the quantitative ratio.

Step 2: Chromatographic Separation

  • Action: Inject 10 µL of the supernatant onto a sub-2-micron C18 UHPLC column (e.g., 2.1 × 50 mm, 1.8 µm) maintained at 30°C. Utilize a gradient elution of Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile) at a flow rate of 0.4 mL/min[5][6].

  • Causality: The 0.1% formic acid acts as a crucial proton donor, significantly enhancing the ionization efficiency of MTX in positive electrospray ionization (ESI+) mode compared to weaker acids like acetic acid[4]. The UHPLC column minimizes longitudinal diffusion, allowing for a rapid 3.3 to 5-minute run time without compromising peak capacity[6].

Step 3: Tandem Mass Spectrometry (MS/MS) Detection

  • Action: Operate the triple quadrupole mass spectrometer in positive MRM mode. Monitor the mass transitions m/z 455.1 → 308.1 for MTX and m/z 458.1 → 311.1 for MTX-d3[4].

  • Causality: MRM acts as a double mass filter. The first quadrupole (Q1) isolates the intact protonated MTX precursor ion, while the third quadrupole (Q3) isolates a specific fragment ion after collision-induced dissociation. This targeted approach strips away isobaric background noise, pushing the LLOQ down to highly sensitive levels required for late-stage TDM[4][6].

Evaluating Method Robustness (ICH Q2 Framework)

According to the International Council for Harmonisation (ICH) Q2(R1)/Q2(R2) guidelines, robustness is the measure of an analytical procedure's capacity to remain unaffected by small, but deliberate variations in method parameters[1]. A robust method guarantees reliability during routine usage across different laboratories and operators.

ICH_Robustness Base Baseline Method (Optimized Conditions) Var Deliberate Variations (pH, Flow, Temp) Base->Var Introduce Shifts Eval System Suitability Evaluation Var->Eval Analyze MTX Pass Method Robust (RSD < 2%) Eval->Pass Meets Criteria Fail Method Vulnerable (Adjust Parameters) Eval->Fail Fails Criteria

Figure 2: Logical framework for evaluating analytical robustness according to ICH Q2 guidelines.

To validate the robustness of the UHPLC-MS/MS method, deliberate variations must be introduced to the critical process parameters (CPPs). System Suitability Testing (SST) is then performed to ensure the Critical Method Attributes (CMAs)—such as retention time stability, peak tailing, and resolution—remain within acceptable limits[1].

Table 2: ICH Q2(R1) Robustness Evaluation Parameters & Acceptance Criteria
Method ParameterBaseline ConditionDeliberate VariationSystem Suitability Acceptance Criteria
Flow Rate 0.40 mL/min± 0.05 mL/minRetention Time RSD ≤ 2.0%
Column Temperature 30 °C± 5 °CPeak Tailing Factor ≤ 1.5
Mobile Phase (Organic) Gradient specified± 2% absoluteResolution (MTX vs. IS) ≥ 2.0
Aqueous Phase pH 0.1% Formic Acid± 0.02% Formic AcidPeak Area Ratio RSD ≤ 5.0%

If the relative standard deviation (RSD) of the peak area ratios remains below 5% and retention time RSD remains below 2% despite these variations, the method is definitively classified as robust and ready for high-throughput clinical deployment.

References

  • A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring. Journal of Laboratory Physicians (Thieme Connect).5

  • Validation of HPLC method for the analysis of methotrexate in bulk drug and pharmaceutical dosage forms. Journal of Chemical and Pharmaceutical Research (JOCPR).2

  • Quality by Design (QbD)-Based Development and Optimization of a Simple, Robust RP-HPLC Method for the Estimation of Methotrexate. Taylor & Francis.3

  • Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Asian Journal of Pharmaceutical Research.1

  • Development and Validation of UHPLC-MS/MS Assay for Therapeutic Drug Monitoring of High-dose Methotrexate in Children with Acute Lymphoblastic Leukemia. Dove Medical Press.6

Sources

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